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  • Product: 4-(3-Methoxyphenoxy)piperidine hydrochloride
  • CAS: 1166820-47-8

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 4-(3-Methoxyphenoxy)piperidine hydrochloride: A Technical Guide for CNS Drug Discovery

Abstract This technical guide provides a comprehensive framework for the pharmacological characterization of 4-(3-methoxyphenoxy)piperidine hydrochloride, a novel compound with potential central nervous system (CNS) acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of 4-(3-methoxyphenoxy)piperidine hydrochloride, a novel compound with potential central nervous system (CNS) activity. Recognizing the prevalence of the piperidine scaffold in a multitude of CNS-active agents, this document outlines a systematic, multi-tiered approach to unravel its mechanism of action.[1][2] We present detailed, field-proven protocols for a cascade of in vitro assays, beginning with structural analysis and target prediction, moving through primary screening, and culminating in in-depth characterization of its effects on monoamine transporters and G-protein coupled receptors (GPCRs). This guide is intended for researchers, scientists, and drug development professionals, offering not just experimental steps, but the causal logic behind these choices, ensuring a self-validating and robust pharmacological profile emerges.

Introduction: The Promise of a Privileged Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs, particularly those targeting the CNS.[1] Its structural versatility allows for the fine-tuning of physicochemical properties crucial for blood-brain barrier penetration and high-affinity interactions with a diverse range of biological targets.[1][3] The subject of this guide, 4-(3-Methoxyphenoxy)piperidine hydrochloride, combines this established scaffold with a methoxyphenoxy group, a feature known to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters in many approved drugs.[4]

Given its structural alerts, 4-(3-Methoxyphenoxy)piperidine hydrochloride warrants a thorough investigation into its potential as a modulator of CNS targets. This guide provides a strategic and practical roadmap for elucidating its precise mechanism of action, a critical step in the journey of any novel compound from discovery to potential therapeutic application.[5][6]

Structural Analysis and Target Prediction: A Rationale-Driven Approach

A preliminary analysis of the 4-(3-Methoxyphenoxy)piperidine hydrochloride structure provides crucial clues to its potential biological targets, guiding an efficient screening strategy.

  • The Piperidine Core: This saturated heterocycle is a common pharmacophore in ligands for monoamine transporters (dopamine, DAT; norepinephrine, NET; and serotonin, SERT) and various GPCRs, including dopamine and serotonin receptors.[1][7]

  • The Methoxyphenoxy Moiety: The presence and position of the methoxy group can significantly impact receptor affinity and selectivity.[4] For instance, in arylpiperazine derivatives, a related class of CNS ligands, substitutions on the phenyl ring are critical for affinity at serotonin receptors like 5-HT1A.[8]

Based on these structural features, a primary screening panel should prioritize monoamine transporters and key CNS-relevant GPCRs. This targeted approach, grounded in chemical intuition and precedent, is more resource-effective than an exhaustive, unbiased screen.

A Multi-Tiered Strategy for Pharmacological Profiling

We propose a phased approach to comprehensively define the compound's mechanism of action, beginning with broad screening and progressively focusing on targets of interest.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action Studies Broad Panel Binding Assays Broad Panel Binding Assays Concentration-Response Binding Assays (Ki) Concentration-Response Binding Assays (Ki) Broad Panel Binding Assays->Concentration-Response Binding Assays (Ki) Identify Primary Hits Functional Uptake Assays (IC50) Functional Uptake Assays (IC50) Concentration-Response Binding Assays (Ki)->Functional Uptake Assays (IC50) Confirm Binding & Potency GPCR Functional Assays (Agonist/Antagonist) GPCR Functional Assays (Agonist/Antagonist) Functional Uptake Assays (IC50)->GPCR Functional Assays (Agonist/Antagonist) Elucidate Functional Effect Selectivity Profiling Selectivity Profiling GPCR Functional Assays (Agonist/Antagonist)->Selectivity Profiling Determine Target Specificity G cluster_0 Gs-Coupled Receptor cluster_1 Gi-Coupled Receptor Agonist_Gs Agonist Receptor_Gs GPCR (Gs) Agonist_Gs->Receptor_Gs G_Protein_Gs Gs-Protein Receptor_Gs->G_Protein_Gs activates AC_Gs Adenylate Cyclase G_Protein_Gs->AC_Gs activates ATP_cAMP_Gs ATP -> cAMP AC_Gs->ATP_cAMP_Gs PKA_Gs Protein Kinase A ATP_cAMP_Gs->PKA_Gs activates Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist Receptor_Gi GPCR (Gi) Agonist_Gi->Receptor_Gi G_Protein_Gi Gi-Protein Receptor_Gi->G_Protein_Gi activates AC_Gi Adenylate Cyclase G_Protein_Gi->AC_Gi inhibits ATP_cAMP_Gi ATP -> cAMP AC_Gi->ATP_cAMP_Gi

Caption: Signaling pathways for Gs and Gi-coupled GPCRs.

Calcium Flux Assays for Gq-Coupled Receptors

Gq-coupled receptors mediate their effects by increasing intracellular calcium concentrations. [9] Experimental Protocol: Calcium Mobilization Assay

  • Cell Loading: Incubate cells expressing the target Gq-coupled receptor with a calcium-sensitive fluorescent dye. [10]2. Compound Addition: Add varying concentrations of 4-(3-Methoxyphenoxy)piperidine hydrochloride (for agonist testing) or pre-incubate with the compound before adding a known agonist (for antagonist testing).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for kinetic reads. [11]An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 or IC50.

Data Interpretation and Building the Pharmacological Profile

The culmination of these assays is a comprehensive pharmacological profile that defines the compound's potency, selectivity, and functional activity at its primary targets.

AssayKey ParameterInterpretation
Radioligand BindingKi Affinity for the target. A lower Ki indicates higher affinity.
Neurotransmitter UptakeIC50 Functional potency as a reuptake inhibitor.
cAMP AssayEC50 / IC50 Potency as an agonist or antagonist at Gs/Gi-coupled receptors.
Calcium Flux AssayEC50 / IC50 Potency as an agonist or antagonist at Gq-coupled receptors.

By comparing the Ki and IC50 values across a range of targets, the selectivity profile of 4-(3-Methoxyphenoxy)piperidine hydrochloride can be established. A compound with significantly higher affinity and potency for one target over others is considered selective, a desirable trait for minimizing off-target side effects.

Conclusion and Future Directions

This technical guide provides a robust, rationale-driven framework for the in-depth pharmacological characterization of 4-(3-Methoxyphenoxy)piperidine hydrochloride. By systematically progressing from broad screening to detailed mechanistic studies, researchers can efficiently and accurately define its mechanism of action. The resulting comprehensive pharmacological profile is an indispensable foundation for any further preclinical and clinical development, paving the way for the potential translation of this promising chemical scaffold into a novel therapeutic agent for CNS disorders.

References

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Exploratory

A Guide to Phenoxypiperidine Derivatives in Modern Drug Discovery

Foreword: The Architectural Elegance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular architectures consistently reappear in successful therapeutic agents. These "privileged scaffolds"...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for drug design due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets. The piperidine ring is a quintessential example of such a scaffold, present in numerous clinically approved drugs targeting diseases of the central nervous system (CNS), cancer, and infectious agents.[1] This guide focuses on a specific, highly versatile subclass: phenoxypiperidine derivatives . By linking a phenyl group to the piperidine core via an oxygen ether, this scaffold gains unique conformational and electronic properties, unlocking a rich pharmacology that has been successfully leveraged in multiple therapeutic areas.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the underlying rationale—the causality—behind the synthesis, mechanism of action, and structure-activity relationships (SAR) that make this scaffold a cornerstone of modern pharmacology. We will dissect its molecular properties, explore its synthesis, and examine its application in key disease areas, providing both high-level strategic insights and detailed, actionable protocols.

The Phenoxypiperidine Core: Physicochemical & Pharmacokinetic Rationale

The utility of the phenoxypiperidine scaffold is not accidental; it stems from a synergistic combination of properties inherent to its constituent parts.

  • The Piperidine Moiety: As a saturated heterocycle, the piperidine ring provides a three-dimensional geometry that is crucial for fitting into the complex binding pockets of biological targets.[1] Its nitrogen atom is typically protonated at physiological pH, serving as a key hydrogen bond donor and forming critical salt-bridge interactions with acidic residues (e.g., aspartate) in receptors and enzymes. This basic center is fundamental for modulating water solubility and membrane permeability.

  • The Phenoxy Linker: The ether linkage introduces a degree of conformational flexibility while maintaining metabolic stability. The aromatic phenoxy group provides a platform for extensive substitution, allowing chemists to fine-tune electronic properties, lipophilicity, and steric bulk. This is critical for optimizing target affinity, selectivity, and pharmacokinetic profiles.

From a drug development perspective, the presence of the piperidine motif often enhances "druggability" by improving metabolic stability and facilitating transport across biological membranes, including the blood-brain barrier, which is essential for CNS-active agents.[1]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of phenoxypiperidine derivatives relies on well-established chemical transformations, allowing for modular and efficient library generation. A common and robust approach is the Williamson ether synthesis , which involves the coupling of a phenol with an appropriately substituted piperidine derivative.

The causality behind this choice is its reliability and broad substrate scope. The key is the strategic use of protecting groups, particularly on the piperidine nitrogen, to prevent undesired side reactions and direct the alkylation to the desired position.

G

More advanced methods for constructing the core piperidine ring itself, such as intramolecular cyclization or reductive amination, offer access to more complex and polysubstituted derivatives.[2] A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling, providing a streamlined path to complex 3D molecules and accelerating discovery.[3]

Pharmacology & Key Mechanisms of Action

Phenoxypiperidine derivatives have found success by modulating key neurotransmitter systems. Their structural versatility allows them to achieve high affinity and selectivity for a range of important CNS targets.

Serotonin Reuptake Inhibition (Antidepressant Activity)

One of the most significant applications of this scaffold is in the development of Selective Serotonin Reuptake Inhibitors (SSRIs).

  • Mechanism: SSRIs function by blocking the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft. By inhibiting this reuptake, SSRIs increase the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is central to their therapeutic effect in major depressive disorder.

  • Key Example: Paroxetine. Paroxetine is a potent SSRI where a fluorophenyl group is attached to a piperidine ring that also bears a phenoxy-containing side chain.[4]

G

Multi-Target Antipsychotic Activity

Modern antipsychotic drug design has shifted from pure dopamine D2 receptor antagonists to multi-target agents that also modulate serotonin receptors.[5] This approach aims to treat the positive, negative, and cognitive symptoms of schizophrenia with fewer side effects.[5]

  • Mechanism: Atypical antipsychotics often combine D2 receptor antagonism with high affinity for serotonin 5-HT1A and 5-HT2A receptors.[5][6] This profile is believed to improve efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.

  • Scaffold Role: The phenoxypiperidine scaffold is well-suited for developing these multi-target ligands. By modifying substituents on both the phenoxy and piperidine rings, chemists can balance affinities for D2, 5-HT1A, and 5-HT2A receptors while minimizing off-target activity at histamine H1 and 5-HT2C receptors, which are associated with weight gain.[5][7]

Cholinesterase Inhibition (Alzheimer's Disease Therapy)

Another promising area is the treatment of neurodegenerative diseases like Alzheimer's.[8][9]

  • Mechanism: One of the primary strategies for managing Alzheimer's symptoms is to increase levels of the neurotransmitter acetylcholine. This is achieved by inhibiting acetylcholinesterase (AChE), the enzyme that breaks it down.

  • Scaffold Role: Novel phenoxyethyl piperidine derivatives have been explored as potent cholinesterase inhibitors, showing potential to improve memory and cognitive function in preclinical models of dementia.[8]

Structure-Activity Relationships (SAR): A Chemist's Guide to Optimization

The success of any scaffold lies in its amenability to chemical modification to optimize biological activity. The SAR for phenoxypiperidine derivatives is rich and provides clear guidance for drug design.

Molecular RegionModificationRationale & Observed EffectCitation
Phenoxy Ring Substitution (e.g., with halogens, alkyl, alkoxy groups)Modulates electronic properties and lipophilicity. Can drastically alter target affinity and selectivity. For example, a 4-fluoro substitution on a related phenylpiperidine (Paroxetine) is crucial for its SERT activity.[4]
Piperidine Ring Substitution at C3 or C4 positionIntroduces chirality and specific steric interactions. A key determinant of binding orientation and potency. The position and stereochemistry of substituents are critical for activity.[10]
Piperidine Nitrogen Substitution with various alkyl or arylalkyl groupsThe N-substituent often extends into a secondary binding pocket. Its size, shape, and basicity are critical for tuning receptor affinity, functional activity (agonist vs. antagonist), and pharmacokinetic properties like duration of action.[11][12]
Linker Length and composition of the chain between phenoxy and piperidineAffects the distance and geometric orientation between the key pharmacophoric elements. Can be optimized to match the topology of the target's binding site.[8]

Understanding these relationships is not just an academic exercise; it is the fundamental process that transforms a weakly active "hit" compound into a potent and selective clinical candidate.

Therapeutic Applications: A Showcase of Success

The phenoxypiperidine scaffold and its close relatives are integral to a wide range of marketed drugs and clinical candidates.

Drug/Compound ClassPrimary Target(s)Therapeutic ApplicationCitation
Paroxetine SERTAntidepressant, Anxiety Disorders[4]
Femoxetine SERTAntidepressant[4]
Novel Benzoxazoles D2, 5-HT1A, 5-HT2AAtypical Antipsychotic[6]
Donepezil Analogs Acetylcholinesterase (AChE)Alzheimer's Disease[2][9]
PDE8 Inhibitors Phosphodiesterase-8Parkinson's, Alzheimer's Disease[13]

Experimental Protocol: A Self-Validating System for Target Engagement

To translate theory into practice, this section provides a detailed, field-proven protocol for a foundational experiment in drug discovery: a competitive radioligand binding assay to determine the affinity (Ki) of a novel phenoxypiperidine derivative for the human serotonin transporter (hSERT).

Objective: To quantify the binding affinity of a test compound (a novel phenoxypiperidine derivative) for hSERT expressed in HEK293 cell membranes.

Principle: The assay measures the ability of the unlabeled test compound to compete with and displace a known high-affinity radioligand (e.g., [³H]-Citalopram) from the hSERT binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the inhibition constant (Ki) is calculated.

Materials:

  • HEK293 cell membranes expressing hSERT

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol)

  • Non-specific control: Fluoxetine (10 µM final concentration)

  • Test Compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filter mats (e.g., Whatman GF/B)

  • Cell harvester

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of the test phenoxypiperidine derivative in assay buffer. Typically, 11 concentrations are used to generate a full competition curve (e.g., from 100 µM to 1 pM).

    • Causality: A wide concentration range is essential to accurately define the top and bottom plateaus of the binding curve, ensuring a reliable IC₅₀ calculation.

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to the "Total Binding" wells.

    • Add 25 µL of 10 µM Fluoxetine to the "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of the appropriate test compound dilution to the "Competition" wells.

  • Radioligand Addition: Add 25 µL of [³H]-Citalopram (diluted in assay buffer to a final concentration near its Kd, e.g., 1 nM) to all wells.

  • Membrane Addition: Add 200 µL of the hSERT membrane preparation (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. The total assay volume is 250 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Causality: This incubation period allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3 times with 300 µL of ice-cold assay buffer.

    • Causality: Rapid filtration separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). Cold buffer is used to minimize dissociation of the radioligand from the receptor during washing.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G

Challenges and Future Perspectives

Despite its successes, the development of phenoxypiperidine derivatives is not without challenges.

  • Selectivity: Achieving selectivity against a wide range of related receptors (e.g., other GPCRs) remains a primary hurdle to minimize side effects.

  • Pharmacokinetics: Issues like poor solubility and off-target metabolism can hinder the progression of otherwise potent compounds.[14][15]

  • The Prevalence Problem: Drug discovery inherently involves navigating a vast chemical space to find the rare molecules with the desired therapeutic profile and safety.

The future of drug discovery with this scaffold will likely involve the integration of advanced computational methods, such as active learning , to more efficiently navigate chemical space and predict compound-target interactions.[16] Furthermore, the development of novel synthetic methodologies will continue to provide access to previously unexplored chemical space, unlocking new therapeutic possibilities.[3]

Conclusion

The phenoxypiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent physicochemical advantages, combined with its synthetic tractability and pharmacological versatility, have cemented its role in the development of drugs for a host of complex diseases, particularly those affecting the central nervous system. By understanding the causal relationships between structure, synthesis, and biological function, researchers can continue to harness the power of this remarkable scaffold to design the next generation of safer and more effective medicines.

References

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Foundational

A Researcher's Guide to the Spectroscopic Characterization of 4-(3-Methoxyphenoxy)piperidine Hydrochloride

Introduction to 4-(3-Methoxyphenoxy)piperidine Hydrochloride 4-(3-Methoxyphenoxy)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in pharmaceuticals due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 4-(3-Methoxyphenoxy)piperidine Hydrochloride

4-(3-Methoxyphenoxy)piperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in pharmaceuticals due to its favorable pharmacokinetic properties.[1] The molecule's structure, comprising a piperidine ring, a methoxy-substituted phenyl ring linked via an ether bond, and its formulation as a hydrochloride salt, dictates its unique spectroscopic signature. The hydrochloride form enhances the compound's solubility in polar solvents, a crucial factor for many biological and chemical applications.[2]

Molecular Structure:

Caption: Chemical structure of 4-(3-Methoxyphenoxy)piperidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(3-Methoxyphenoxy)piperidine hydrochloride, both ¹H and ¹³C NMR will provide critical information for structural confirmation and purity assessment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the piperidine ring protons. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons. A suitable solvent for the hydrochloride salt would be DMSO-d₆ or D₂O.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5Broad singlet1HN-HThe acidic proton on the protonated nitrogen will appear as a broad, exchangeable signal.
~7.20t, J ≈ 8.0 Hz1HAr-H (H-5')Triplet due to coupling with two adjacent aromatic protons.
~6.65dd, J ≈ 8.0, 2.0 Hz1HAr-H (H-6')Doublet of doublets due to ortho and meta coupling.
~6.55t, J ≈ 2.0 Hz1HAr-H (H-2')Triplet (or narrow multiplet) from meta coupling.
~6.50dd, J ≈ 8.0, 2.0 Hz1HAr-H (H-4')Doublet of doublets from ortho and meta coupling.
~4.60m1HCH-O (H-4)Multiplet for the proton on the carbon bearing the phenoxy group.
3.75s3HOCH₃A sharp singlet for the methoxy protons.
~3.20m2HN-CH₂ (axial)Multiplet for the axial protons adjacent to the nitrogen.
~3.00m2HN-CH₂ (equatorial)Multiplet for the equatorial protons adjacent to the nitrogen.
~2.10m2HC-CH₂-C (axial)Multiplet for the axial protons at C-3 and C-5.
~1.80m2HC-CH₂-C (equatorial)Multiplet for the equatorial protons at C-3 and C-5.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon environment in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~160.0Ar-C (C-3')Aromatic carbon attached to the methoxy group.
~158.0Ar-C (C-1')Aromatic carbon attached to the ether oxygen.
~130.0Ar-CH (C-5')Aromatic methine carbon.
~107.0Ar-CH (C-6')Aromatic methine carbon.
~106.5Ar-CH (C-4')Aromatic methine carbon.
~101.0Ar-CH (C-2')Aromatic methine carbon.
~72.0CH-O (C-4)Piperidine carbon attached to the ether oxygen.
~55.0OCH₃Methoxy carbon.
~43.0N-CH₂ (C-2, C-6)Piperidine carbons adjacent to the nitrogen.
~29.0C-CH₂-C (C-3, C-5)Piperidine carbons adjacent to the C-4 position.
Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Methoxyphenoxy)piperidine hydrochloride is expected to show characteristic absorption bands for the N-H salt, C-O ether, aromatic C-H, and aliphatic C-H bonds. The spectrum of a similar compound, 4-methoxyphencyclidine HCl, shows absorbances in the 2000-2700 cm⁻¹ range, which are consistent with an amine halogen (HCl) ion-pair.

Predicted FT-IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
2800-3000Medium-StrongC-H stretching (aliphatic and aromatic)
2400-2700Broad, StrongN⁺-H stretching (amine salt)
~1600, ~1490MediumC=C stretching (aromatic ring)
1200-1300StrongC-O-C stretching (aryl ether, asymmetric)
1000-1100StrongC-O-C stretching (aryl ether, symmetric)
Below 900Medium-StrongC-H bending (aromatic, out-of-plane)
Experimental Protocol for FT-IR Data Acquisition

For a solid sample like a hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is often the most straightforward.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the 4-(3-Methoxyphenoxy)piperidine hydrochloride powder onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts.

Predicted ESI-MS Data

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. The mass of the free base is 207.27 g/mol , so the [M+H]⁺ ion should be observed at m/z 208.28.

Expected Molecular Ion:

m/zIon
208.28[C₁₂H₁₈NO₂]⁺

Predicted Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion of 4-(3-Methoxyphenoxy)piperidine would likely proceed through cleavage of the ether bond or fragmentation of the piperidine ring.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 208.28 Frag1 Loss of C₅H₁₀N (piperidine fragment) m/z = 124.05 Parent->Frag1 - C₅H₁₀N Frag2 Loss of C₆H₇O₂ (methoxyphenoxy radical) m/z = 84.08 Parent->Frag2 - C₆H₇O₂•

Caption: Predicted major fragmentation pathways for 4-(3-Methoxyphenoxy)piperidine.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable signal.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ ion (m/z 208.28) to observe the characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(3-Methoxyphenoxy)piperidine hydrochloride. The detailed predictions for NMR, IR, and MS spectra, grounded in the principles of spectroscopy and data from analogous compounds, offer a robust framework for researchers. The provided experimental protocols represent best practices for the acquisition of high-quality data. By understanding the expected spectroscopic signatures, scientists and drug development professionals can confidently characterize this important chemical intermediate, ensuring its identity and purity in their research endeavors.

References

  • ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. [Link]

Sources

Exploratory

Solubility and stability of 4-(3-Methoxyphenoxy)piperidine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Methoxyphenoxy)piperidine hydrochloride Foreword: A Foundational Overview for Drug Development Professionals 4-(3-Methoxyphenoxy)piperidine hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Methoxyphenoxy)piperidine hydrochloride

Foreword: A Foundational Overview for Drug Development Professionals

4-(3-Methoxyphenoxy)piperidine hydrochloride is a versatile heterocyclic amine that serves as a critical building block in modern medicinal chemistry.[1] Its structural motif is of significant interest in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and pain management pathways.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful drug development. The solubility and stability of a compound govern its bioavailability, formulability, and shelf-life, directly impacting its therapeutic efficacy and safety profile.

This guide provides a comprehensive framework for the systematic evaluation of 4-(3-Methoxyphenoxy)piperidine hydrochloride. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, offering field-proven protocols and predictive insights. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this molecule, ensuring a robust and data-driven progression from the laboratory to clinical application.

Part 1: The Solubility Profile: From Theory to Practice

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[2] For an intermediate like 4-(3-Methoxyphenoxy)piperidine hydrochloride, solubility in various solvents also dictates the feasibility of synthetic routes and purification schemes. As a hydrochloride salt of a piperidine derivative, it is anticipated to have enhanced aqueous solubility compared to its free base form, a common strategy to improve the physicochemical properties of amine-containing compounds.[3][4][5] However, this enhancement can be pH-dependent, and factors such as the common ion effect in chloride-rich environments (e.g., gastric fluid) must be considered.[6]

Core Physicochemical Properties

A foundational understanding begins with the compound's basic chemical identity. These properties are the cornerstone upon which all subsequent experimental work is built.

PropertyValueSource
IUPAC Name 4-(3-methoxyphenoxy)piperidine;hydrochlorideN/A
CAS Number 1166820-47-8[1]
Molecular Formula C₁₂H₁₇NO₂·HCl[1]
Molecular Weight 243.73 g/mol [1]
Predicted pKa ~11.2 (Piperidine Amine)[7]
Appearance Off-white to light yellow solid[4]
Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[8] It is the gold-standard measurement for assessing a compound's intrinsic solubility and is essential for biopharmaceutical classification. The shake-flask method is the most reliable approach for this determination.

Causality of Method Choice: The shake-flask method is chosen over high-throughput kinetic methods for definitive characterization because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states. This avoids the generation of misleadingly high values that can result from supersaturated solutions or amorphous precipitates common in kinetic screens.[9]

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation of Media: Prepare a series of physiologically relevant aqueous buffers:

    • 0.1 M HCl (pH ~1.2, simulating gastric fluid).

    • pH 4.5 Acetate Buffer.

    • pH 6.8 Phosphate Buffer (simulating intestinal fluid).

    • pH 7.4 Phosphate-Buffered Saline (PBS, simulating blood plasma).

  • Sample Preparation: Add an excess of 4-(3-Methoxyphenoxy)piperidine hydrochloride to vials containing each of the prepared media. The excess solid should be clearly visible. Rationale: Ensuring an excess of solid material is critical to guarantee that the final concentration measured represents the saturation point.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a minimum of 24-48 hours. Rationale: A prolonged equilibration time is necessary to ensure the dissolution equilibrium is reached. The two temperatures provide data relevant to both shelf-storage and physiological conditions.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding 0.45 µm filter. Self-Validation: It is crucial to validate that the compound does not adsorb to the filter material. This is done by passing a known concentration of the compound through the filter and confirming recovery in the filtrate.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as UV-Vis Spectroscopy or HPLC-UV. Prepare a standard curve using known concentrations of the compound in each respective buffer.

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like X-ray powder diffraction (XRPD) to confirm that no phase change or polymorph transition has occurred during the experiment.[9]

High-Throughput Assessment: Kinetic Solubility Screening

In early-stage discovery and development, a rapid assessment of solubility is often required. Kinetic solubility methods, such as turbidimetry (or nephelometry), provide a high-throughput means to rank compounds.[2][10]

Workflow Rationale: This method mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous environment, a common scenario in biological screening assays. It measures the concentration at which the compound precipitates from a supersaturated solution.[8]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare High-Conc Stock in 100% DMSO plate 2. Serially Dilute Stock in DMSO Microplate stock->plate DMSO Dilution dispense 3. Dispense Dilutions into Aqueous Buffer Plate plate->dispense Transfer incubate 4. Incubate & Shake (e.g., 2 hours, RT) dispense->incubate read 5. Read Turbidity (Nephelometer) incubate->read plot 6. Plot Turbidity vs. Concentration read->plot determine 7. Determine Kinetic Solubility Point plot->determine

Caption: Workflow for Kinetic Solubility Screening via Turbidimetry.

Anticipated Solubility Profile & Data Summary

The solubility of 4-(3-Methoxyphenoxy)piperidine hydrochloride is expected to be pH-dependent. At low pH (e.g., 1.2), the piperidine nitrogen will be fully protonated, maximizing its interaction with water and leading to higher solubility. As the pH increases towards and above the pKa of the piperidine nitrogen, the equilibrium will shift towards the less soluble free base, causing a decrease in solubility.

Table for Summarizing Solubility Data

MediumpHTemperature (°C)Thermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
0.1 M HCl1.225
0.1 M HCl1.237
Acetate Buffer4.525
Acetate Buffer4.537
Phosphate Buffer6.825
Phosphate Buffer6.837
PBS7.425
PBS7.437

Part 2: Chemical Stability and Degradation Pathway Elucidation

Stability testing is fundamental to ensuring that an API maintains its quality, purity, and potency over time.[11] Forced degradation (or stress testing) is a critical component of this process. It involves subjecting the compound to conditions more severe than those it would encounter during storage to rapidly identify potential degradation products and degradation pathways.[12][13] This information is invaluable for developing stability-indicating analytical methods, identifying critical formulation parameters, and predicting shelf-life.

Predicted Chemical Liabilities and Degradation Pathways

The structure of 4-(3-Methoxyphenoxy)piperidine hydrochloride contains several functional groups that represent potential sites for chemical degradation.

Caption: Potential Degradation Sites on the Molecule.

  • Ether Linkage (Hydrolysis): The ether bond between the piperidine and phenyl rings is a primary candidate for both acid- and base-catalyzed hydrolysis. This would cleave the molecule into 4-hydroxypiperidine and 3-methoxyphenol.

  • Piperidine Ring (Oxidation): The secondary amine and adjacent methylene groups in the piperidine ring are susceptible to oxidation.[14] This can lead to the formation of N-oxides, imines (such as 2,3,4,5-tetrahydropyridine derivatives), or ring-opened products.

  • Methoxy Phenyl Ring (Oxidation/Photolysis): The electron-rich aromatic ring and the methoxy group can be susceptible to oxidative degradation or reactions initiated by UV/Vis light exposure.

Experimental Protocols for Forced Degradation Studies

The goal of these studies is to achieve a target degradation of 5-20%.[15] This level is sufficient to produce and detect primary degradation products without destroying the molecule to an extent that the pathways become obscured. All studies should include a control sample (compound in the same solvent, protected from the stress condition) to differentiate degradation from simple dissolution instability.

Protocol: Hydrolytic Stability

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Heat in a sealed vial at 60°C for up to 72 hours. Withdraw aliquots at set time points (e.g., 0, 8, 24, 48, 72 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Maintain at 60°C for up to 72 hours, sampling at intervals.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Maintain at 60°C for up to 72 hours, sampling at intervals.

  • Sample Processing: Neutralize acidic and basic samples before analysis to prevent further degradation on the analytical column.

Protocol: Oxidative Stability

  • Procedure: Dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture). Add 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light. Sample at appropriate intervals.

  • Rationale: Hydrogen peroxide is a common choice as it mimics potential oxidative stress from peroxides that may be present as impurities in excipients.

Protocol: Thermal Stability

  • Procedure: Place the solid compound in a vial and store it in an oven at a controlled temperature (e.g., 80°C). Sample at time points over several days or weeks. A parallel study in solution can also be performed.

  • Rationale: This test assesses the intrinsic stability of the solid-state API, which is crucial for determining storage requirements.

Protocol: Photostability

  • Procedure: Expose the solid compound and a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline. This involves a controlled total illumination (e.g., not less than 1.2 million lux hours) and integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

  • Control: A parallel set of samples should be protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

Developing a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, excipients, and other potential impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector is the workhorse technique for this purpose.

Rationale for Method Choice: RP-HPLC offers excellent resolving power to separate compounds of varying polarity. A PDA detector is critical as it provides spectral information for each peak, which helps in assessing peak purity and identifying degradants. If a degradant co-elutes with the parent peak, the PDA will detect spectral inhomogeneities, invalidating the method for stability-indicating purposes.

SIM_Development_Workflow cluster_method_dev Method Development cluster_validation Method Validation start 1. Select Column & Mobile Phase (e.g., C18, ACN/H₂O) inject_mix 2. Inject Mixture of Stressed Samples start->inject_mix optimize 3. Optimize Gradient, Flow, Temp for Peak Resolution inject_mix->optimize Iterate peak_purity 4. Assess Peak Purity (PDA Detector) optimize->peak_purity peak_purity->optimize Co-elution Detected validate 5. Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) peak_purity->validate Purity > 99% final_method 6. Final Stability-Indicating Method validate->final_method

Caption: Workflow for Stability-Indicating Method (SIM) Development.

Data Presentation and Interpretation

The results of the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.

Table for Summarizing Forced Degradation Data

Stress ConditionDurationAssay of Parent (%)Mass Balance (%)No. of Degradants >0.1%Observations / Major Degradant RRT
Control 72 hr100.0100.00No degradation
0.1 M HCl, 60°C 72 hr
0.1 M NaOH, 60°C 72 hr
H₂O, 60°C 72 hr
3% H₂O₂, RT 24 hr
Solid, 80°C 14 days
ICH Photostability -

Mass Balance is the sum of the assay of the parent compound and the percentage of all detected degradation products. A value close to 100% indicates that all major degradants are being detected.

Conclusion

The comprehensive characterization of 4-(3-Methoxyphenoxy)piperidine hydrochloride's solubility and stability is a non-negotiable step in its journey as a pharmaceutical intermediate. By employing the systematic, scientifically-grounded protocols detailed in this guide—from definitive thermodynamic solubility measurements to the predictive power of forced degradation studies—researchers can build a robust data package. This data will not only satisfy regulatory requirements but, more importantly, will enable rational formulation design, ensure the development of a safe and stable final product, and ultimately accelerate the delivery of novel therapeutics to patients.

References

  • Wikipedia. (2023). Piperidine. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. Retrieved from [Link][16]

  • FDA. (1999). INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products. Draft Guidance.[17]

  • European Medicines Agency. (2022). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link][18]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link][9]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link][14]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][2]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.[12]

  • The Journal of Physical Chemistry A. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Solubility of organic amine salts. Retrieved from [Link][5]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][13]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link][19]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link][15]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link][20]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link][6]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link][10]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link][11]

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Foundational

The Strategic Utility of 4-(3-Methoxyphenoxy)piperidine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2][3][4] Among the numerous piperidine-based synthons, 4-(3-Methoxyphenoxy)piperidine hydrochloride has emerged as a particularly versatile and valuable building block. Its unique structural features, combining a conformationally restricted piperidine ring with a methoxy-substituted phenoxy group, offer a compelling starting point for the development of novel therapeutics, particularly in the realms of neurological disorders and pain management.[5] This technical guide provides an in-depth exploration of the potential therapeutic applications of 4-(3-Methoxyphenoxy)piperidine hydrochloride, focusing on its role as a key intermediate in the synthesis of selective receptor modulators. We will delve into the strategic considerations for its use in drug design, present logical synthetic pathways, and provide detailed experimental protocols for the synthesis of advanced intermediates.

Introduction: The 4-(3-Methoxyphenoxy)piperidine Scaffold - A Privileged Structure in Neuropharmacology

The 4-(3-Methoxyphenoxy)piperidine core represents a "privileged scaffold" in drug discovery. This concept refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The inherent conformational rigidity of the piperidine ring, coupled with the electronic properties of the methoxyphenoxy substituent, provides a unique three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for a variety of receptors.

The hydrochloride salt form of this compound enhances its solubility and stability, making it an ideal starting material for a range of chemical transformations.[5] Its primary utility lies in its role as a foundational element for the synthesis of more complex molecules with tailored pharmacological profiles.[5]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of 4-(3-Methoxyphenoxy)piperidine hydrochloride is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1166820-47-8[5][6][7]
Molecular Formula C₁₂H₁₇NO₂·HCl[5]
Molecular Weight 243.73 g/mol [5]
Storage Conditions 0-8°C[5]

Potential Therapeutic Applications: A Gateway to Diverse Receptor Systems

The true therapeutic potential of 4-(3-Methoxyphenoxy)piperidine hydrochloride is realized through its derivatives. The core structure serves as a versatile template for the design of ligands targeting a range of receptors implicated in neurological and pain-related pathologies.

Dopamine D₄ Receptor Antagonists for Neurological Disorders

The dopamine D₄ receptor is a key target in the treatment of various central nervous system disorders, including schizophrenia and Parkinson's disease-associated dyskinesias. The 4-phenoxypiperidine scaffold is a common feature in many potent and selective D₄ receptor antagonists. By modifying the piperidine nitrogen of the 4-(3-Methoxyphenoxy)piperidine core, researchers can systematically explore the structure-activity relationship (SAR) to optimize binding affinity and selectivity.

For instance, the synthesis of novel 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as D₄ receptor antagonists has been reported, showcasing the utility of the broader phenoxypiperidine scaffold in this area.[8][9] While these specific examples do not start directly from our core molecule, the synthetic strategies employed are highly relevant.

Opioid Receptor Modulation for Pain Management

The piperidine ring is a well-established pharmacophore in opioid receptor ligands. The renowned analgesic fentanyl and its analogues are based on a 4-phenylpiperidine structure. The 4-(3-Methoxyphenoxy)piperidine scaffold offers a unique variation on this theme, with the potential to develop novel opioid receptor modulators with improved side-effect profiles. The 3-methoxyphenyl group can be a key interacting moiety within the opioid receptor binding pocket. Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as µ-opioid receptor antagonists highlights the importance of the substituted phenyl ring in receptor interaction.[10]

Sigma Receptor Ligands for Neuropathic Pain and Neuroprotection

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of neurological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The phenoxyalkylpiperidine chemotype has been successfully employed to develop high-affinity sigma-1 receptor ligands. Strategic modifications to the piperidine nitrogen and the phenoxy ring of the 4-(3-Methoxyphenoxy)piperidine core can lead to the discovery of potent and selective sigma-1 receptor modulators.

Histamine H₃ Receptor Antagonists for Cognitive Disorders

The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD). The general structure of many H₃ antagonists incorporates a basic amine, often a piperidine ring, connected via a linker to an aromatic moiety. The 4-(3-Methoxyphenoxy)piperidine scaffold provides a solid foundation for the design of such antagonists.

Synthetic Strategies and Methodologies

The primary value of 4-(3-Methoxyphenoxy)piperidine hydrochloride lies in its utility as a synthetic intermediate. The secondary amine of the piperidine ring is the main handle for further chemical modifications. The general synthetic approaches to elaborate this core structure can be categorized as follows:

Synthetic_Strategies cluster_strategies Synthetic Elaboration cluster_products Therapeutically Relevant Derivatives Core 4-(3-Methoxyphenoxy)piperidine Hydrochloride Alkylation N-Alkylation Core->Alkylation R-X, Base ReductiveAmination Reductive Amination Core->ReductiveAmination RCHO, Reducing Agent Acylation N-Acylation Core->Acylation RCOCl, Base Arylation N-Arylation Core->Arylation Ar-X, Catalyst Product1 Dopamine Receptor Antagonists Alkylation->Product1 Product2 Opioid Receptor Modulators ReductiveAmination->Product2 Product3 Sigma Receptor Ligands Acylation->Product3 Product4 Histamine Receptor Antagonists Arylation->Product4

Figure 1: General synthetic strategies for the elaboration of the 4-(3-Methoxyphenoxy)piperidine core.

General Protocol for N-Alkylation

N-alkylation is a fundamental transformation for introducing a variety of substituents onto the piperidine nitrogen. This reaction is typically carried out by treating the free base of 4-(3-Methoxyphenoxy)piperidine with an appropriate alkyl halide or sulfonate in the presence of a base.

Step-by-Step Methodology:

  • Free Base Generation: Dissolve 4-(3-Methoxyphenoxy)piperidine hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) and stir vigorously. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

  • Alkylation Reaction: Dissolve the free base in an aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a base, typically a carbonate such as potassium carbonate or cesium carbonate, to act as a proton scavenger.

  • Reagent Addition: Add the desired alkylating agent (e.g., an alkyl bromide or iodide) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

General Protocol for Reductive Amination

Reductive amination provides an alternative and often milder route to N-alkylated products, particularly for the introduction of more complex substituents. This two-step, one-pot procedure involves the formation of an iminium ion intermediate followed by its reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(3-Methoxyphenoxy)piperidine hydrochloride and the desired aldehyde or ketone in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add a mild acid catalyst such as acetic acid if necessary to facilitate iminium ion formation.

  • Reducing Agent Addition: Add a reducing agent, typically a borohydride-based reagent such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of an aqueous basic solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Prospective and Conclusion

4-(3-Methoxyphenoxy)piperidine hydrochloride is a strategically important building block in the design and synthesis of novel therapeutic agents. Its inherent structural features provide a robust platform for the development of selective modulators of key receptors in the central nervous system. The synthetic methodologies outlined in this guide offer a versatile toolkit for the elaboration of this core structure into a diverse range of potentially bioactive molecules. As our understanding of the complex interplay of neurochemical pathways continues to grow, the demand for novel chemical entities with precisely tailored pharmacological profiles will undoubtedly increase. In this context, the judicious application of synthons such as 4-(3-Methoxyphenoxy)piperidine hydrochloride will continue to be a critical enabler of innovation in drug discovery.

References

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (n.d.). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
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  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved January 26, 2026, from [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. Retrieved January 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Purification methods for 4-(3-Methoxyphenoxy)piperidine hydrochloride

An In-Depth Guide to the Purification of 4-(3-Methoxyphenoxy)piperidine Hydrochloride Introduction: The Critical Role of Purity 4-(3-Methoxyphenoxy)piperidine hydrochloride is a key structural motif and versatile interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 4-(3-Methoxyphenoxy)piperidine Hydrochloride

Introduction: The Critical Role of Purity

4-(3-Methoxyphenoxy)piperidine hydrochloride is a key structural motif and versatile intermediate in modern medicinal chemistry and pharmaceutical development. It serves as a foundational building block in the synthesis of a range of bioactive molecules, particularly those targeting neurological disorders.[1] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) are directly dependent on the purity of such intermediates. Crude synthetic products invariably contain a mixture of unreacted starting materials, byproducts, and residual reagents that must be rigorously removed.

This technical guide provides a comprehensive overview of robust, field-proven purification methodologies for 4-(3-Methoxyphenoxy)piperidine hydrochloride. We will delve into the underlying chemical principles of each technique, present detailed step-by-step protocols, and offer expert insights to troubleshoot common challenges. The objective is to equip researchers, scientists, and process chemists with the knowledge to select and execute the optimal purification strategy for their specific needs, ensuring the highest standards of material quality.

Understanding the Purification Challenge: Analyte and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities generated during its synthesis.

  • Target Molecule: 4-(3-Methoxyphenoxy)piperidine Hydrochloride

    • Molecular Formula: C₁₂H₁₇NO₂·HCl[1]

    • Molecular Weight: 243.73 g/mol [1]

    • Chemical Nature: The molecule is the hydrochloride salt of a secondary amine. This acidic salt form generally confers higher crystallinity and aqueous solubility compared to its free base counterpart, properties that can be strategically exploited during purification.[2]

  • Common Potential Impurities:

    • Unreacted Starting Materials: e.g., 4-hydroxypiperidine, 3-bromoanisole, or other precursors.

    • Reaction Byproducts: Arising from side reactions or incomplete conversions.

    • The Free Base Form: Incomplete conversion to the hydrochloride salt can leave residual free base.

    • Oxidation Products: Amines can be susceptible to oxidation, which may lead to colored impurities.[3]

    • Residual Solvents: Solvents used in the synthesis or workup procedures.

Strategic Selection of Purification Methodology

The choice of purification technique is dictated by the physical state of the crude material (solid, oil) and the nature of the impurities. The following decision-making workflow provides a logical path to selecting the most appropriate method.

G start Crude 4-(3-Methoxyphenoxy)piperidine HCl decision1 Is the crude material a solid? start->decision1 recrystallization Method 1: Recrystallization decision1->recrystallization  Yes decision2 Are impurities mainly neutral / acidic? decision1->decision2 No (Oily) end_point High-Purity Product recrystallization->end_point acid_base Method 2: Acid-Base Extraction decision2->acid_base  Yes chromatography Method 3: Column Chromatography (via free base) decision2->chromatography No (Similar Polarity) acid_base->end_point chromatography->end_point

Caption: Decision workflow for purification method selection.

Method 1: Purification by Recrystallization

Recrystallization is the most effective method for purifying crude solids, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. The hydrochloride salt's ionic character makes it a prime candidate for this technique.

Causality and Experimental Choices

The goal is to identify a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. For amine hydrochlorides, polar protic solvents like alcohols (methanol, ethanol, isopropanol) are excellent primary solvents. A less polar "anti-solvent" (e.g., ethyl acetate, diethyl ether) is often used to induce precipitation and improve yield.[4]

Detailed Protocol for Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (see table below) to identify a suitable system. An ideal single solvent will fully dissolve the compound when hot but yield a high recovery of crystals when cold. A common and effective solvent pair is Isopropanol (IPA)/Ethyl Acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., IPA) and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5] If using a solvent pair, add the anti-solvent dropwise to the hot solution until persistent cloudiness is observed, then proceed with cooling.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), to remove all residual solvent.

Data Presentation: Recrystallization Solvent Properties
SolventBoiling Point (°C)PolarityRole
Isopropanol (IPA)82.6Polar ProticPrimary Solvent
Ethanol78.4Polar ProticPrimary Solvent
Methanol64.7Polar ProticPrimary Solvent
Ethyl Acetate77.1Polar AproticAnti-Solvent
Diethyl Ether34.6NonpolarAnti-Solvent
Acetone56.0Polar AproticAnti-Solvent

Method 2: Purification by Acid-Base Extraction

This powerful liquid-liquid extraction technique exploits the basicity of the piperidine nitrogen. It is exceptionally effective for removing neutral or acidic impurities from the desired basic compound.[6][7] The process involves converting the amine between its water-soluble salt form and its organic-soluble free base form to shuttle it between aqueous and organic phases.

Causality and Experimental Choices

The core principle is that charged salts (R₃NH⁺Cl⁻) are soluble in aqueous solutions, while the neutral free base (R₃N) is soluble in organic solvents. By adjusting the pH of the aqueous phase, we can control which layer the amine resides in. A weak base like sodium bicarbonate is sufficient to deprotonate the hydrochloride salt without risking hydrolysis of other functional groups.[7]

G cluster_0 Step 1: Basification & Extraction cluster_1 Step 2: Isolation of Free Base cluster_2 Step 3: Salt Reformation a Crude HCl Salt in Water/EtOAc b Add aq. NaHCO₃ (pH > 8) a->b c Separate Layers b->c d Organic Layer (Free Base + Neutral Impurities) c->d e Aqueous Layer (Acidic Impurities) f Wash Organic with Brine, Dry (Na₂SO₄), Evaporate d->f g Purified Free Base (Oil/Solid) f->g h Dissolve Free Base in Anhydrous Solvent (e.g., Ether) i Add HCl in Dioxane/Ether h->i j Precipitate Forms i->j k Filter, Wash, and Dry j->k end_point end_point k->end_point High-Purity HCl Salt

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol for Acid-Base Extraction
  • Free Base Conversion: Dissolve the crude 4-(3-Methoxyphenoxy)piperidine hydrochloride in a separatory funnel containing deionized water and an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2M) sodium hydroxide (NaOH) solution portion-wise with frequent venting. Shake the funnel and check the pH of the aqueous layer with pH paper, continuing to add base until the pH is > 8. This ensures the hydrochloride salt is fully converted to the free base.

  • Extraction: The free base will partition into the organic layer, while inorganic salts and any highly polar impurities will remain in the aqueous layer. Separate the layers. Extract the aqueous layer one or two more times with fresh organic solvent to ensure complete recovery.

  • Washing and Drying: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified free base, which may be an oil or a solid.

  • Hydrochloride Salt Reformation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate). While stirring, add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) dropwise.[8] Using anhydrous conditions is critical, as water can inhibit precipitation.[9]

  • Isolation of Purified Salt: The purified hydrochloride salt will precipitate out of the solution.[8] Stir the resulting slurry for 30-60 minutes, then collect the solid by vacuum filtration. Wash the solid with a small amount of the anhydrous solvent and dry thoroughly under vacuum.

Method 3: Column Chromatography

For complex mixtures where impurities have similar properties to the product, or when both recrystallization and extraction fail, column chromatography is the method of choice. It separates molecules based on their differential adsorption to a solid stationary phase.

Causality and Experimental Choices

Purifying basic amines like piperidine derivatives on standard silica gel is notoriously challenging due to strong ionic interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. This interaction leads to significant peak tailing, poor separation, and potential loss of product on the column.[5][10]

The Solution: The crude hydrochloride salt must first be converted to the less polar, more mobile free base using the acid-base protocol described previously. To mitigate tailing, the mobile phase is modified with a small amount of a competing base (e.g., 0.5-1% triethylamine, TEA) which deactivates the acidic sites on the silica, allowing for symmetrical peak elution.[11]

G start Crude Product free_base Convert to Free Base (via Acid-Base Extraction) start->free_base prep_column Prepare Silica Column Eluent + 1% Triethylamine free_base->prep_column load Load Sample prep_column->load elute Elute and Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions & Evaporate Solvent monitor->combine salt_form Reform HCl Salt combine->salt_form final High-Purity Product salt_form->final

Caption: Experimental workflow for chromatographic purification.

Detailed Protocol for Column Chromatography
  • Preparation of Free Base: Convert the crude hydrochloride salt to its free base form as detailed in steps 1-5 of the Acid-Base Extraction protocol.

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Test solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol. Add ~1% triethylamine (TEA) to the TLC solvent jar. The ideal system should give the product a retention factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it carefully onto the top of the silica bed.

  • Elution: Elute the column with the mobile phase, maintaining a constant flow rate. Collect fractions in an orderly manner (e.g., in test tubes).

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure.

  • Salt Reformation: Convert the purified free base back into the hydrochloride salt as described in steps 6-7 of the Acid-Base Extraction protocol.

Final Purity Assessment

After purification, the identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

TechniquePurposeExpected Outcome for High-Purity Sample
HPLC Quantitative Purity AnalysisA single major peak with purity >98-99% by area percentage.[12]
NMR (¹H, ¹³C) Structural ConfirmationSpectra consistent with the structure of 4-(3-methoxyphenoxy)piperidine; absence of impurity signals.
Melting Point Purity and Identity CheckA sharp, well-defined melting point that matches the literature value.
TLC Qualitative Purity CheckA single spot with a consistent Rf value.

Conclusion

The purification of 4-(3-Methoxyphenoxy)piperidine hydrochloride is a critical step that dictates its suitability for advanced applications in drug discovery and development. The choice between recrystallization, acid-base extraction, and column chromatography must be made based on a logical assessment of the crude material's properties and impurity profile.[3] By understanding the chemical principles behind each method and adhering to the detailed protocols provided, researchers can confidently and efficiently obtain this valuable intermediate with the high degree of purity required for their work.

References

  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • European Patent Office. (1990). EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. Retrieved from [Link]

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(3), 239-246.
  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Muszalska, I., et al. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Reddit. (n.d.). r/Chempros - Amine workup. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

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Application

Application Note & Protocol: Characterizing the In Vitro Pharmacological Profile of 4-(3-Methoxyphenoxy)piperidine hydrochloride at the Human Dopamine Transporter

Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale 4-(3-Methoxyphenoxy)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring linked...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

4-(3-Methoxyphenoxy)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a methoxy-substituted phenyl group. While primarily documented as a versatile chemical intermediate for synthesizing more complex bioactive molecules, its structural motifs are common in compounds targeting neurological pathways.[1][2] Specifically, the phenoxyalkylpiperidine scaffold is a well-established pharmacophore in ligands designed for monoamine transporters and other CNS targets.[3]

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[4] They are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling.[4][5] These transporters are validated targets for a wide range of therapeutics, including antidepressants and treatments for neurodegenerative diseases, as well as substances of abuse.[6][7]

Given the structural alerts within 4-(3-Methoxyphenoxy)piperidine hydrochloride, a primary hypothesis is its potential interaction with one or more of these monoamine transporters. This document provides a comprehensive, field-proven protocol for an initial characterization of this compound's activity, focusing on the human dopamine transporter (hDAT). We will detail a classic and robust method: the radioligand competition binding assay . This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the transporter, providing a quantitative measure of binding affinity (expressed as the inhibition constant, Kᵢ).

This protocol is designed to be a self-validating system, incorporating essential controls and clear data analysis pathways to ensure the generation of trustworthy and reproducible results.

Assay Principle: Competitive Radioligand Binding

The foundation of this assay is the principle of competitive binding. A fixed concentration of a radiolabeled ligand (the "hot" ligand), known to bind with high affinity and specificity to hDAT, is incubated with a biological preparation containing the transporter (e.g., cell membranes from a stably transfected cell line). In the absence of a competitor, the radioligand will bind to nearly all available sites.

When a non-radiolabeled test compound (the "cold" ligand), such as 4-(3-Methoxyphenoxy)piperidine hydrochloride, is introduced, it will compete with the radioligand for the same binding sites on the hDAT protein. The extent to which the test compound displaces the radioligand is proportional to its own affinity for the transporter. By measuring the reduction in bound radioactivity across a range of test compound concentrations, a dose-response curve can be generated, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) can be calculated. The IC₅₀ is then converted to the Kᵢ value, an intrinsic measure of the compound's binding affinity.

G cluster_1 Binding Scenarios hDAT hDAT Protein (on cell membrane) No_Competitor Total Binding: Radioligand binds to hDAT hDAT->No_Competitor Binds With_Competitor Competition: Test compound displaces radioligand hDAT->With_Competitor Binds Radioligand [3H]WIN 35,428 (Hot Ligand) Radioligand->No_Competitor Binds Radioligand->With_Competitor Displaced Test_Compound 4-(3-Methoxyphenoxy)piperidine HCl (Cold Competitor) Test_Compound->With_Competitor Competes with

Caption: Principle of competitive radioligand binding at the hDAT.

Materials and Reagents

Biological Materials & Key Reagents
ReagentSupplier (Example)Purpose
HEK293 cells stably expressing hDATATCC, Academic CoreSource of hDAT protein
[³H]WIN 35,428 (Radioligand)PerkinElmerHigh-affinity radiotracer for DAT
GBR 12909 (or Nomifensine)Sigma-Aldrich, TocrisPotent DAT inhibitor for non-specific binding
4-(3-Methoxyphenoxy)piperidine HClProvided by ResearcherTest Compound
BCA Protein Assay KitThermo Fisher ScientificTo quantify membrane protein concentration
Scintillation Cocktail (e.g., Ultima Gold)PerkinElmerFor detecting radioactivity
Polyethylenimine (PEI)Sigma-AldrichTo pre-treat filter plates and reduce non-specific binding
Buffer and Solution Preparation
  • Lysis Buffer (for membrane prep): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Just before use, add one protease inhibitor cocktail tablet per 50 mL.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • PEI Solution: 0.5% (w/v) Polyethylenimine in deionized water.

Detailed Experimental Protocol

This protocol is divided into two main stages: preparation of hDAT-containing cell membranes and the binding assay itself.

Stage 1: Preparation of hDAT Cell Membranes

Causality: Using isolated cell membranes rather than whole cells is a standard approach that enriches the target protein, removes confounding intracellular components, and ensures direct access of ligands to the transporter.[8]

  • Cell Culture: Culture HEK293-hDAT cells to ~90% confluency in appropriate flasks.

  • Harvesting: Aspirate media, wash cells with ice-cold PBS, and scrape cells into collection tubes. Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Discard the supernatant. Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer. Homogenize using a Dounce or Polytron homogenizer on ice.

  • Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. This pellets the cell membranes while leaving smaller organelles and cytosolic proteins in the supernatant.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step. This wash removes residual endogenous ligands and assay-interfering substances.

  • Final Preparation & Storage: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a BCA assay. Aliquot the membrane preparation (e.g., at 1 mg/mL) and store at -80°C until use.

Stage 2: hDAT Competition Binding Assay (96-well format)

Causality: A 96-well format is ideal for generating concentration-response curves, allowing for multiple concentrations and replicates on a single plate, which is crucial for high-throughput screening and accurate IC₅₀ determination.[9]

  • Plate Preparation: Pre-treat a 96-well filter plate (e.g., GF/B or GF/C) by soaking it in 0.5% PEI solution for at least 60 minutes at room temperature. This minimizes non-specific binding of the radioligand to the filter material.

  • Compound Dilution: Prepare a serial dilution of 4-(3-Methoxyphenoxy)piperidine hydrochloride in Assay Buffer. A typical 11-point curve might range from 100 µM down to 1 pM final assay concentration. Also prepare solutions for Total Binding (Assay Buffer only) and Non-Specific Binding (NSB) (e.g., 10 µM GBR 12909).

  • Assay Setup: Add reagents to each well of a separate 96-well reaction plate (non-filter) in the following order. All additions should be performed on ice.

ComponentVolumePurpose
Assay Buffer100 µLBase volume
Test Compound / Buffer / NSB50 µLCompetitor at various concentrations
[³H]WIN 35,428 (in Assay Buffer)50 µLRadioligand (final conc. ~1-2 nM, near its Kₔ)
hDAT Membranes (in Assay Buffer)50 µLProtein source (~10-20 µg protein/well)
Total Volume 250 µL
  • Incubation: Incubate the reaction plate at 4°C for 2 hours with gentle agitation. Low temperature minimizes transporter internalization and degradation.

  • Harvesting: Just before incubation ends, wash the PEI-treated filter plate three times with ice-cold Wash Buffer using a vacuum manifold. Rapidly transfer the contents of the reaction plate to the filter plate and apply vacuum. This separates the membrane-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash each well of the filter plate 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.[8]

  • Scintillation Counting: Dry the filter plate completely (e.g., under a heat lamp or in a 50°C oven for 30 minutes). Add scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 1 hour. Count the radioactivity in a microplate scintillation counter.

Caption: Workflow for the hDAT radioligand competition binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Total Binding (TB): Average CPM from wells with buffer only.

    • Non-Specific Binding (NSB): Average CPM from wells with 10 µM GBR 12909.

    • Specific Binding (SB): SB = TB - NSB. This represents the signal window of the assay.

  • Calculate Percent Inhibition: For each concentration of the test compound:

    • % Inhibition = 100 * (1 - [(CPM_compound - NSB) / SB])

  • Generate Dose-Response Curve: Plot % Inhibition versus the log concentration of 4-(3-Methoxyphenoxy)piperidine hydrochloride.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and calculate the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This corrects for the concentration and affinity of the radioligand used in the assay.

    • Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    • Where [L] is the concentration of the radioligand ([³H]WIN 35,428) and Kₔ is its dissociation constant for hDAT.

Interpretation: The Kᵢ value represents the concentration of 4-(3-Methoxyphenoxy)piperidine hydrochloride required to occupy 50% of the dopamine transporters under equilibrium conditions. A lower Kᵢ value signifies higher binding affinity.

ParameterDescriptionExample ValueInterpretation
IC₅₀ Concentration for 50% inhibition of radioligand binding.75 nMPotency in this specific assay format.
Kₔ of [³H]WIN 35,428 Affinity of the radioligand for hDAT.2 nMA literature- or experimentally-derived constant.
[L] Concentration of radioligand used.2 nMThe amount of [³H]WIN 35,428 in the assay.
Kᵢ Calculated intrinsic affinity of the test compound.25 nMHigh affinity for the dopamine transporter.

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, every assay plate must include the following controls:

  • Positive Control: A known, potent DAT inhibitor (e.g., GBR 12909 or cocaine) should be run as a full dose-response curve. The calculated Kᵢ for this control should fall within the institution's historical range and align with literature values, validating the assay's performance.

  • Negative Control: A compound known to be inactive at DAT can be included to confirm the absence of non-specific effects.

  • Assay Window: The ratio of Total Binding to Non-Specific Binding (TB/NSB) should be ≥ 5 to ensure a robust signal window for detecting inhibition.

  • Replicates: All conditions (including controls and each concentration of the test compound) should be run in triplicate to assess variability and ensure precision.

Next Steps and Further Characterization

A confirmed binding affinity from this assay is a critical first step. It demonstrates direct interaction but does not reveal the functional consequence. The logical next steps would be:

  • Functional Uptake Assay: Perform a [³H]dopamine or fluorescent substrate uptake inhibition assay.[4][9][10] This will determine if the compound is an inhibitor (blocks dopamine transport) or a substrate/releaser (is transported itself, potentially causing dopamine efflux).

  • Selectivity Profiling: Run similar binding or functional assays for SERT and NET to determine the compound's selectivity profile.[5] A compound's therapeutic potential and side-effect profile are often dictated by its selectivity across the monoamine transporters.[7]

  • Downstream Signaling: Investigate effects on downstream signaling pathways that are modulated by dopamine receptor activation, which is influenced by synaptic dopamine levels.[11]

By following this structured, rationale-driven approach, researchers can confidently and accurately characterize the in vitro pharmacological properties of novel compounds like 4-(3-Methoxyphenoxy)piperidine hydrochloride.

References

  • Adkins, E. M., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 12:Unit12.9. Available from: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Lee, H., et al. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Tschäppät, P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Pharmacology & Translational Science. Available from: [Link]

  • Cozzini, P., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Roth, M. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. Available from: [Link]

  • Strasser, A. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. Available from: [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Van den Eynde, T., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]

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Method

Application Note: A Robust HPLC Method for Purity Analysis of 4-(3-Methoxyphenoxy)piperidine Hydrochloride

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The method is designed for researchers, scientists, and drug development professionals to accurately quantify impurities and ensure the quality of this critical building block. The protocol described herein utilizes reversed-phase chromatography with UV detection, providing excellent selectivity and sensitivity for the main component and its potential process-related impurities and degradation products. This guide offers a comprehensive walkthrough of the methodology, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

4-(3-Methoxyphenoxy)piperidine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent purity criteria, making the development of reliable analytical methods a critical step in the drug development lifecycle.[2][3]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical impurity profiling due to its high sensitivity, resolving power, and quantitative accuracy.[2][4][5][6] This application note details a reversed-phase HPLC (RP-HPLC) method specifically tailored for 4-(3-Methoxyphenoxy)piperidine hydrochloride. The choice of RP-HPLC is predicated on the analyte's molecular structure, which includes both polar (piperidine hydrochloride) and non-polar (methoxyphenoxy) moieties, making it amenable to separation on a non-polar stationary phase with a polar mobile phase.[7][8] The method is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions.[9][10][11][12]

Method Rationale and Scientific Principles

The development of this HPLC method was guided by a systematic, science-based approach to ensure robustness and reliability.[5][6] The key experimental choices are explained below:

  • Chromatographic Mode (Reversed-Phase): The analyte possesses a balance of hydrophilicity and lipophilicity. An octadecylsilane (C18) stationary phase was selected to provide sufficient hydrophobic interaction for retention, while a polar, aqueous-organic mobile phase allows for effective elution and separation.[7][8] This mode is the workhorse of pharmaceutical analysis for its versatility and reproducibility.[4]

  • Mobile Phase Selection and pH Control: A buffered aqueous mobile phase is crucial for ensuring reproducible retention times for ionizable compounds like 4-(3-Methoxyphenoxy)piperidine hydrochloride. A phosphate buffer at a pH of 2.5 was chosen to ensure the piperidine nitrogen is consistently protonated, leading to a single, well-defined chromatographic peak. Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Gradient Elution: A gradient elution program was implemented to ensure the timely elution of the main analyte while also providing sufficient resolution to separate it from both early-eluting polar impurities and late-eluting non-polar impurities. This approach is superior to isocratic elution for complex impurity profiles.

  • UV Detection and Peak Purity Analysis: A Diode Array Detector (DAD) is employed not only for quantification at a specific wavelength but also for assessing the spectral homogeneity of the analyte peak.[13] This peak purity analysis is a critical tool for detecting co-eluting impurities that may not be chromatographically resolved.[14][15][16] The concept is simple: if a peak represents a single compound, the UV-Vis spectra taken across the peak should be identical.[16]

Experimental Workflow and Protocols

Materials and Reagents
Item Specification
4-(3-Methoxyphenoxy)piperidine HClReference Standard (>99.5% purity)
AcetonitrileHPLC Grade
Monobasic Potassium PhosphateACS Grade
Phosphoric AcidACS Grade
WaterHPLC Grade (e.g., Milli-Q)
Instrumentation and Chromatographic Conditions
Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 274 nm (for quantification), 200-400 nm (for peak purity)
Detailed Protocols

Protocol 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of monobasic potassium phosphate and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic):

    • Use HPLC grade acetonitrile directly.

    • Filter through a 0.45 µm nylon filter.

Protocol 2: Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 4-(3-Methoxyphenoxy)piperidine HCl Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-(3-Methoxyphenoxy)piperidine HCl sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

Protocol 3: System Suitability Testing (SST) System suitability testing is an integral part of any analytical procedure and ensures that the chromatographic system is performing adequately for the intended analysis.[10][17]

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Make five replicate injections of the Standard Solution.

  • Evaluate the system suitability parameters against the acceptance criteria listed in Table 3.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicatesDemonstrates the precision of the injection and system.
%RSD of Retention Time ≤ 1.0% for 5 replicatesConfirms the stability of the pump and mobile phase composition.

Visualization of Methodologies

HPLC Purity Analysis Workflow

The overall workflow for the purity analysis is depicted below. This systematic process ensures that each analysis is preceded by a system performance check, leading to reliable and reproducible results.

HPLC_Workflow A Mobile Phase & Sample Preparation B HPLC System Equilibration A->B C System Suitability Testing (SST) B->C D SST Pass? C->D E Sample Analysis (Inject Sample) D->E Yes I Troubleshoot System D->I No F Data Acquisition (Chromatogram & Spectra) E->F G Data Processing & Impurity Profiling F->G H Generate Report G->H I->B

Caption: HPLC Purity Analysis Workflow Diagram.

Decision Logic for Peak Purity Assessment

Peak purity analysis using a DAD is a confirmatory tool.[13] The decision-making process for evaluating the spectral homogeneity of a peak is outlined in the following diagram.

Peak_Purity_Logic Start Analyze Main Peak with DAD A Acquire Spectra Across the Peak (Upslope, Apex, Downslope) Start->A B Calculate Purity Angle and Purity Threshold A->B C Is Purity Angle < Purity Threshold? B->C D Peak is Spectrally Pure C->D Yes E Peak is Spectrally Impure (Potential Co-elution) C->E No F Investigate Further: - Method Optimization - Use Orthogonal Method (e.g., LC-MS) E->F

Caption: Decision Tree for Peak Purity Evaluation.

Data Analysis and Interpretation

The primary objective of this method is to determine the purity of the 4-(3-Methoxyphenoxy)piperidine hydrochloride sample by quantifying all detectable impurities relative to the main component.

  • Calculation of Impurity Content: The percentage of each impurity is calculated using the area percent method, as shown in the formula below. This method assumes that the response factor of the impurities is similar to that of the main analyte.

    % Impurity = (Area_impurity / Total Area_all_peaks) * 100

  • Reporting Thresholds: In accordance with ICH guidelines, impurities should be reported above a certain threshold (e.g., 0.05%).[10]

  • Peak Purity Verification: For the main analyte peak, a peak purity report should be generated from the DAD data. This report typically provides a "purity angle" and a "purity threshold." A purity angle less than the threshold indicates that the peak is spectrally homogeneous and, therefore, likely free of co-eluting impurities.[18]

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the purity analysis of 4-(3-Methoxyphenoxy)piperidine hydrochloride. The detailed protocol, including system suitability criteria and data analysis procedures, ensures that the method is robust, reproducible, and suitable for use in a regulated environment. By explaining the rationale behind the methodological choices and grounding the protocol in authoritative guidelines, this document serves as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(3), 239-246. [Link]

  • Element Lab Solutions. Peak Purity Analysis. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • AMSbiopharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. [Link]

  • ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Separation Science. Peak Purity in Chromatography: Enhancing Analysis Accuracy. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • African Journal of Biomedical Research. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Google Patents. EP0251141B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Chromatography Forum. Peak Purity analysis by HPLC-DAD. Basic concepts. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Application

Application Notes and Protocols for the Formulation of 4-(3-Methoxyphenoxy)piperidine Hydrochloride in Preclinical In Vivo Research

Abstract This comprehensive guide provides detailed application notes and validated protocols for the formulation of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a versatile research compound. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the formulation of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a versatile research compound. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the physicochemical properties, strategic formulation development, and practical, step-by-step preparation methods for various routes of administration in preclinical in vivo models. The protocols herein are built on a foundation of scientific integrity, emphasizing the causality behind experimental choices to ensure trustworthy and reproducible outcomes.

Introduction: Understanding the Molecule

4-(3-Methoxyphenoxy)piperidine hydrochloride is a hydrochloride salt of a piperidine derivative. The presence of the hydrochloride moiety is a critical feature, as it generally imparts favorable aqueous solubility and stability to the parent molecule, which is a weak base.[1][2] This characteristic is the cornerstone of our formulation strategy, allowing for straightforward and robust preparation of dosing solutions suitable for a range of preclinical studies. The primary goal in formulating this compound for in vivo research is to create a homogenous, stable preparation that allows for accurate and reproducible dosing, thereby ensuring the integrity of the pharmacokinetic and pharmacodynamic data generated.

Key Physicochemical Properties:

PropertyDescriptionImplication for Formulation
Chemical Form Hydrochloride SaltGenerally enhances aqueous solubility and stability compared to the free base.[1][2]
Appearance White to off-white solidVisual confirmation of dissolution in a chosen vehicle is straightforward.
Solubility Qualitatively described as "favorable" or "excellent" in aqueous media.[1][2]Simple aqueous vehicles are the primary choice. Quantitative solubility should be determined for each new batch.
Stability Generally stable as a solid and in aqueous solution.Standard laboratory storage conditions are likely sufficient. Solution stability should be confirmed for the duration of the study.

Strategic Formulation Development: A Rationale-Driven Approach

The selection of a formulation strategy is dictated by the intended route of administration and the physicochemical properties of the compound. For 4-(3-Methoxyphenoxy)piperidine hydrochloride, its anticipated good water solubility simplifies the process significantly.

Vehicle Selection: The Foundation of a Good Formulation

The ideal vehicle should be inert, non-toxic, and should not interfere with the biological activity of the compound or the animal model's physiology.[3] Given the hydrochloride salt form of the target compound, aqueous vehicles are the preferred starting point.

Recommended Vehicle Screening Cascade:

Caption: Vehicle selection workflow for 4-(3-Methoxyphenoxy)piperidine hydrochloride.

Preliminary Solubility Assessment: A Critical First Step

While the compound is expected to be water-soluble, it is imperative to determine the practical solubility limit of each new batch to ensure the desired concentration for the study can be achieved.

Protocol: Small-Scale Solubility Test

  • Weigh out a small, known amount of 4-(3-Methoxyphenoxy)piperidine hydrochloride (e.g., 10 mg).

  • Add a measured volume of the chosen vehicle (e.g., 100 µL of 0.9% saline) to a clear vial containing the compound.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, incrementally add more compound until a saturated solution is achieved (i.e., solid particles remain undissolved after thorough mixing).

  • If not dissolved, incrementally add more vehicle until complete dissolution is observed.

  • Calculate the approximate solubility in mg/mL.

This empirical approach provides a working concentration range for your specific batch of the compound.

Formulation Protocols for In Vivo Administration

The following protocols are designed for the preparation of dosing solutions for common routes of administration in rodent models. It is crucial to work in a clean environment and use sterile equipment and reagents, especially for parenteral routes, to prevent contamination. [4]

Oral Gavage (PO) Formulation

Oral gavage is a common method for precise oral dosing.[3]

Materials:

  • 4-(3-Methoxyphenoxy)piperidine hydrochloride

  • Vehicle (e.g., Sterile Water for Injection or 0.9% Saline)

  • Sterile vials

  • Calibrated balance

  • Magnetic stirrer and stir bar or vortex mixer

  • Sterile syringes and gavage needles

Protocol:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose per animal (in mg/kg), and dosing volume (typically 5-10 mL/kg for rodents).

  • Weigh the Compound: Accurately weigh the required amount of 4-(3-Methoxyphenoxy)piperidine hydrochloride and place it in a sterile vial.

  • Add Vehicle: Add approximately 80% of the final volume of the chosen vehicle to the vial.

  • Dissolution: Mix using a vortex or magnetic stirrer until the compound is completely dissolved. Gentle warming (to 37°C) may be used to aid dissolution, but the solution should be cooled to room temperature before administration.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume and mix thoroughly to ensure homogeneity.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions. Store as per the stability assessment (see Section 4).

Intraperitoneal (IP) Injection Formulation

IP injections are a common parenteral route. Formulations for this route must be sterile, isotonic, and at a physiological pH to minimize irritation.[4]

Materials:

  • 4-(3-Methoxyphenoxy)piperidine hydrochloride

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Calibrated balance

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 0.22 µm sterile syringe filter

Protocol:

  • Aseptic Preparation: Perform all steps in a laminar flow hood or a designated clean area.

  • Calculate and Weigh: As per the oral gavage protocol, calculate and weigh the required amount of the compound into a sterile vial.

  • Add Sterile Vehicle: Add approximately 80% of the final volume of sterile saline or PBS.

  • Dissolution: Vortex until fully dissolved.

  • Final Volume and pH Check: Adjust to the final volume with the sterile vehicle. If necessary, check the pH of the final solution. For parenteral routes, a pH between 4.5 and 8.0 is generally recommended to minimize injection site irritation.[5] Given that this is a hydrochloride salt, the initial pH will be acidic. If it falls outside the desired range, it can be adjusted with sterile, dilute NaOH. However, for most hydrochloride salts of weak bases, direct dissolution in a buffered saline like PBS is often sufficient.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is critical for removing any potential microbial contamination.

  • Labeling and Storage: Label the sterile vial appropriately and store under conditions that ensure stability and sterility.

Intravenous (IV) Injection Formulation

IV formulations have the most stringent requirements, as they are introduced directly into the bloodstream. They must be sterile, free of particulates, and isotonic.[6]

Materials:

  • Same as for IP injection, with a strong preference for Sterile 0.9% Saline as the vehicle.

  • Needle size will depend on the injection site (e.g., 27-30 gauge for tail vein injection in mice).[7]

Protocol:

The protocol is identical to that for IP injection, with an even greater emphasis on ensuring complete dissolution and the absence of any particulate matter after sterile filtration. Visually inspect the final solution against a light and dark background to confirm clarity.

Quality Control: Ensuring Formulation Integrity

A well-prepared formulation is only as good as its stability and accuracy. Implementing basic quality control measures is essential for the trustworthiness of your in vivo study.

Stability Assessment

The stability of the dosing solution should be confirmed for the intended duration of use and storage.

Protocol: Short-Term Stability Assessment

  • Prepare the formulation as described above.

  • Store aliquots of the formulation under the intended storage conditions (e.g., room temperature, 2-8°C).

  • At specified time points (e.g., 0, 4, 8, and 24 hours), visually inspect the solutions for any signs of precipitation or color change.

  • For more rigorous analysis, the concentration of the compound can be quantified at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9][10][11] A decrease in concentration of >5-10% may indicate instability.

Excipient Compatibility

While simple aqueous vehicles are unlikely to pose compatibility issues, if co-solvents or other excipients are considered, their compatibility with the compound should be evaluated.[12][13][14][15][16] This can be done by preparing the formulation and storing it under accelerated conditions (e.g., 40°C) and analyzing for degradation products over time.

Workflow for Formulation Quality Control:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(3-Methoxyphenoxy)piperidine Hydrochloride

Welcome to the technical support center for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining a highly pure product.

I. Understanding the Impurity Profile: A Synthesis-Forward Approach

The first step in effective purification is to understand the potential impurities that may be present in your crude material. The impurity profile is intrinsically linked to the synthetic route employed. Below, we discuss the three most probable synthetic strategies for 4-(3-Methoxyphenoxy)piperidine and the characteristic impurities associated with each.

A. Williamson Ether Synthesis

This classical and cost-effective method involves the reaction of a 3-methoxyphenoxide salt with a piperidine electrophile bearing a leaving group at the 4-position (e.g., 4-halopiperidine, 4-tosyloxypiperidine).

  • Common Impurities:

    • Unreacted 3-methoxyphenol: Due to incomplete reaction or side reactions.

    • Unreacted 4-substituted piperidine derivative: The electrophilic starting material.

    • C-Alkylated 3-methoxyphenol: The phenoxide ion can undergo alkylation at the ortho and para positions of the aromatic ring, leading to isomeric impurities.

    • Products of elimination reactions: If the piperidine electrophile is susceptible to elimination, corresponding piperidine-based alkenes can form.

B. Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative, coupling 3-methoxyphenol with 4-hydroxypiperidine using a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2]

  • Common Impurities:

    • Unreacted 3-methoxyphenol and 4-hydroxypiperidine: Incomplete reaction.

    • Triphenylphosphine oxide (TPPO): A stoichiometric byproduct of the reaction.[1]

    • Hydrazine dicarboxylate byproduct: Formed from the reduction of DEAD or DIAD.[3]

    • Side-products from the reaction of the azodicarboxylate with the alcohol or phenol.

C. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction can be adapted to form the C-O bond between an aryl halide (e.g., 1-bromo-3-methoxybenzene) and 4-hydroxypiperidine.[4][5][6]

  • Common Impurities:

    • Unreacted 1-bromo-3-methoxybenzene and 4-hydroxypiperidine.

    • Homocoupling products: Such as 3,3'-dimethoxybiphenyl.

    • Hydrodehalogenation product: 3-methoxyphenol.

    • Residual palladium catalyst and phosphine ligands.

II. Troubleshooting Purification: A Q&A Guide

This section addresses specific issues you may encounter during the purification of 4-(3-Methoxyphenoxy)piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystallization.

  • Initial Step: Conversion to the Free Base. Your hydrochloride salt is likely more soluble in many organic solvents than its free base counterpart. By neutralizing the HCl salt, you can often facilitate purification by other means.

    Protocol 1: Conversion of Hydrochloride Salt to Free Base

    • Dissolve the crude hydrochloride salt in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the pH of the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent in which the free base is soluble (e.g., dichloromethane, ethyl acetate) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification of the Free Base. The crude free base can now be purified by:

    • Column Chromatography: This is highly effective for removing both polar and non-polar impurities. Given the basic nature of the piperidine nitrogen, peak tailing can be an issue on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system.

    • Recrystallization: If the free base is a solid, it can be recrystallized from a suitable solvent system.

  • Final Step: Conversion back to the Hydrochloride Salt. Once the free base is pure, you can convert it back to the hydrochloride salt.

    Protocol 2: Conversion of Free Base to Hydrochloride Salt

    • Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. How do I identify the major impurities?

A2: Understanding the likely impurities from your synthetic route (as outlined in Section I) is key.

  • Co-spotting: Run a TLC plate where you spot your crude product, your starting materials, and a co-spot of the crude product with each starting material. This will help you identify if unreacted starting materials are present.

  • Staining: Use different visualization techniques. For example, a potassium permanganate stain can help identify any oxidizable impurities, which may not be visible under UV light.

  • Spectroscopic Analysis: If you have access to LC-MS, you can get the mass of the major components in your crude mixture, which can help in their identification.

Q3: My recrystallization is not working well; I'm getting poor recovery or the product is still impure. What can I do?

A3: Recrystallization is a powerful technique, but it requires careful optimization of the solvent system.

  • Solvent Selection is Critical: For hydrochloride salts, polar protic solvents are often good choices.

    Solvent SystemRationale
    Isopropanol/MethanolThe salt is often soluble in hot methanol and less soluble in isopropanol, making this a good combination.
    Ethanol/WaterA small amount of water can increase the solubility of the salt at higher temperatures.
    AcetonitrileCan be a good single solvent for recrystallization of some hydrochloride salts.
    Isopropanol/Diethyl EtherDiethyl ether can be used as an anti-solvent to induce crystallization from an isopropanol solution.[7]
  • Technique Matters:

    • Use a minimal amount of hot solvent to dissolve your crude product completely.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Scratching the inside of the flask with a glass rod can help induce crystallization if it is slow to start.

III. Analytical Methods for Quality Control

Ensuring the purity of your final product requires robust analytical methods.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates.

Q4: I need to develop an HPLC method to assess the purity of my 4-(3-Methoxyphenoxy)piperidine hydrochloride. Where do I start?

A4: A reverse-phase HPLC method with UV detection is a good starting point.

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of your compound and impurities. Then, optimize the gradient for better resolution.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at a wavelength where the methoxyphenoxy chromophore absorbs (e.g., 220 nm and 275 nm). A diode array detector (DAD) is useful for assessing peak purity.
Injection Volume 5-10 µL

Troubleshooting HPLC Analysis:

  • Peak Tailing: If you observe peak tailing for your main compound, it could be due to the interaction of the basic piperidine nitrogen with residual silanols on the silica-based column. Using a mobile phase with a low pH (e.g., with TFA) will protonate the piperidine, which often improves peak shape.

  • Poor Resolution: If impurities are not well-separated from the main peak, try adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol), or using a different column chemistry.

B. Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product and identifying any major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a useful technique for identifying volatile impurities, especially if the free base form of your compound is thermally stable.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

IV. Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Quality Control Williamson Williamson Ether Synthesis Crude_HCl Crude 4-(3-Methoxyphenoxy)piperidine Hydrochloride Williamson->Crude_HCl Mitsunobu Mitsunobu Reaction Mitsunobu->Crude_HCl Buchwald Buchwald-Hartwig Amination Buchwald->Crude_HCl To_Free_Base Convert to Free Base (Protocol 1) Crude_HCl->To_Free_Base Recrystallization_HCl Direct Recrystallization (as HCl salt) Crude_HCl->Recrystallization_HCl Column_Chrom Column Chromatography (on Free Base) To_Free_Base->Column_Chrom To_HCl_Salt Convert back to HCl Salt (Protocol 2) Column_Chrom->To_HCl_Salt Pure_HCl Pure 4-(3-Methoxyphenoxy)piperidine Hydrochloride Recrystallization_HCl->Pure_HCl To_HCl_Salt->Pure_HCl HPLC HPLC Pure_HCl->HPLC NMR NMR Pure_HCl->NMR MP Melting Point Pure_HCl->MP

Caption: A decision-making workflow for the purification of 4-(3-Methoxyphenoxy)piperidine hydrochloride.

V. References

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. Available at: [Link]

  • The University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • ACS Publications. Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions, and Computational Fluid Dynamics. Industrial & Engineering Chemistry Research. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 4-(3-Methoxyphenoxy)piperidine Hydrochloride

Welcome to the technical support center for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. It is well-understood that handling hydrochloride salts of amines in organic solvents can present solubility challenges. This document provides in-depth, field-proven insights and practical troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: The Root of Solubility Issues

4-(3-Methoxyphenoxy)piperidine hydrochloride is a salt, formed by the protonation of the basic piperidine nitrogen with hydrochloric acid. This ionic character is the primary determinant of its solubility profile. The charged nature of the molecule leads to a strong crystal lattice energy, which requires a solvent with sufficient polarity to overcome it.

This inherent polarity means the compound generally exhibits favorable solubility in polar protic solvents like water, methanol, and ethanol. However, many organic reactions necessitate the use of less polar or aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN), where this salt's solubility can be significantly limited.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns regarding the solubility of 4-(3-Methoxyphenoxy)piperidine hydrochloride.

Q1: Why is my 4-(3-Methoxyphenoxy)piperidine hydrochloride not dissolving in my organic reaction solvent?

The ionic nature of the hydrochloride salt restricts its solubility in non-polar or weakly polar organic solvents. Solvents like DCM, THF, and ethyl acetate are often poor choices for directly dissolving this salt. For successful dissolution, a solvent that can effectively solvate the charged species is required.

Q2: What are the recommended starting solvents for dissolving 4-(3-Methoxyphenoxy)piperidine hydrochloride?

For direct dissolution, polar protic solvents are the most effective. Consider the following:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). While aprotic, their high polarity can often facilitate the dissolution of salts.

Q3: I need to perform my reaction in a less polar solvent like DCM or THF. What is the best approach?

The most reliable and widely practiced strategy is to convert the hydrochloride salt to its corresponding free base, 4-(3-Methoxyphenoxy)piperidine. The free amine is significantly less polar and, consequently, more soluble in a broader range of organic solvents, including DCM and THF. This is a standard procedure before many coupling reactions.

Q4: Can I improve solubility by heating the mixture?

Gentle warming can increase the rate of dissolution and may slightly improve solubility. However, exercise caution as excessive heat can lead to the degradation of the compound. It is crucial to monitor the stability of your material under thermal stress.

In-Depth Troubleshooting Guide

This section provides a systematic approach to tackling more persistent solubility issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility problems with 4-(3-Methoxyphenoxy)piperidine hydrochloride.

G start Start: Solubility Issue in Organic Solvent solvent_check Is the solvent polar (e.g., MeOH, EtOH, DMF, DMSO)? start->solvent_check try_polar Action: Switch to a more polar solvent if reaction conditions permit. solvent_check->try_polar No cosolvent Action: Add a co-solvent. (e.g., small amount of MeOH in DCM) solvent_check->cosolvent Yes failure Issue Persists: Consult further literature or technical support try_polar->failure heat Action: Gentle warming (monitor for degradation) cosolvent->heat cosolvent->failure free_base Primary Solution: Convert to Free Base heat->free_base heat->failure protocol Follow Protocol for Free Base Conversion free_base->protocol success Success: Soluble Free Base in Desired Organic Solvent protocol->success

Caption: Troubleshooting workflow for solubility issues.

Co-Solvent Systems

If your reaction can tolerate it, the addition of a small amount of a polar co-solvent can significantly enhance solubility. For instance, adding 5-10% methanol to a suspension of the hydrochloride salt in dichloromethane can sometimes be sufficient to achieve dissolution.

Table 1: Qualitative Solubility of 4-(3-Methoxyphenoxy)piperidine Hydrochloride

SolventPolarityExpected SolubilityNotes
WaterHighSolubleIdeal for stock solutions, but may be incompatible with many organic reactions.
MethanolHighSolubleA good starting point for dissolution.[1]
EthanolHighSolubleOften used for the formation and recrystallization of hydrochloride salts.[1][2]
DMFHighLikely SolubleA strong polar aprotic solvent.
DMSOHighLikely SolubleAnother strong polar aprotic solvent.
AcetonitrileMediumSparingly SolubleMay require heating or a co-solvent.
DichloromethaneLowPoorly SolubleConversion to free base is recommended.
TetrahydrofuranLowPoorly SolubleConversion to free base is recommended.[3]
Ethyl AcetateLowPoorly SolubleOften used as an anti-solvent for precipitation.
TolueneLowInsolubleNot a suitable solvent for the salt form.

Experimental Protocols

Protocol 1: Conversion of 4-(3-Methoxyphenoxy)piperidine Hydrochloride to its Free Base

This protocol describes a standard laboratory procedure for the neutralization of the hydrochloride salt to yield the more organic-soluble free amine.

Materials:

  • 4-(3-Methoxyphenoxy)piperidine hydrochloride

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 4-(3-Methoxyphenoxy)piperidine hydrochloride in a minimal amount of deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate or 1M NaOH while stirring. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10 to ensure complete deprotonation of the piperidine nitrogen.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL for a small-scale reaction). The free base will preferentially move into the organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the free base, which is often an oil or a low-melting solid. The product should be used promptly or stored under an inert atmosphere as free amines can be less stable than their corresponding salts.

Visualizing the Conversion Process

G start Start: HCl Salt in Water add_base Add Aqueous Base (e.g., NaHCO₃, NaOH) to pH > 10 start->add_base extraction Extract with Organic Solvent (e.g., DCM, Ethyl Acetate) add_base->extraction separate Separate Organic Layer extraction->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry evaporate Evaporate Solvent dry->evaporate end Result: Free Base (Soluble in Organic Solvents) evaporate->end

Caption: Workflow for converting the hydrochloride salt to the free base.

Concluding Remarks

While the hydrochloride salt form of 4-(3-Methoxyphenoxy)piperidine offers advantages in terms of stability and ease of handling as a solid, its limited solubility in many organic solvents is a common experimental hurdle. By understanding the underlying chemical principles and employing the strategies outlined in this guide—primarily the conversion to the free base—researchers can effectively overcome these challenges. Always ensure to characterize your materials at each stage to confirm the success of the conversion and the purity of your compound.

References

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

Sources

Troubleshooting

Technical Support Center: Purity Confirmation of 4-(3-Methoxyphenoxy)piperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and quality contro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and quality control scientists who work with this versatile pharmaceutical building block.[1] Purity confirmation is not merely a quality check; it is a prerequisite for reproducible and reliable downstream applications, from preclinical research to drug development.[2][3] This guide provides a multi-faceted analytical approach, structured in a practical question-and-answer format, to ensure the identity, purity, and integrity of your material.

Overall Analytical Workflow

A robust purity assessment relies on an orthogonal approach, where multiple analytical techniques with different separation and detection principles are employed. This ensures that no impurity goes undetected. The following workflow illustrates the recommended strategy.

Purity Workflow Fig. 1: Orthogonal Workflow for Purity Confirmation cluster_0 Initial Characterization cluster_1 Primary Purity Assessment cluster_2 Confirmatory & Specialized Analyses cluster_3 Final Assessment Sample Sample of 4-(3-Methoxyphenoxy) piperidine hydrochloride NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation & Initial Purity) Sample->NMR HPLC RP-HPLC-UV (Quantitative Purity & Impurity Profile) NMR->HPLC GCMS GC-MS (Volatile/Non-polar Impurities) HPLC->GCMS If necessary LCMS LC-MS (Impurity Identification) HPLC->LCMS If necessary EA Elemental Analysis (CHN+Cl) (Empirical Formula & Salt Integrity) HPLC->EA If necessary Decision Purity Assessment: - Identity Confirmed - Purity ≥ 98%? - Impurity Profile Acceptable? HPLC->Decision GCMS->Decision LCMS->Decision EA->Decision Pass Material Meets Specification Decision->Pass Yes Fail Further Purification or Investigation Required Decision->Fail No

Caption: Orthogonal workflow for purity confirmation.

Frequently Asked Questions & Troubleshooting Guides

Part 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity assessment of non-volatile organic molecules. For 4-(3-Methoxyphenoxy)piperidine hydrochloride, a reverse-phase (RP-HPLC) method is most suitable.

Q1: What is a good starting HPLC method for determining the purity of my compound?

A: A reverse-phase C18 column is the industry standard and an excellent starting point. The hydrochloride salt form improves solubility in aqueous mobile phases and generally leads to better chromatography compared to the free base.[4]

A validated method should be used, adhering to ICH Q2(R2) guidelines for parameters like specificity, linearity, accuracy, and precision.[2][5] Below is a robust starting protocol.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 4-(3-Methoxyphenoxy)piperidine hydrochloride.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.[4]

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale & Expertise
Column C18, 250 x 4.6 mm, 5 µmProvides excellent resolving power for this class of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier is crucial. It protonates residual silanols on the stationary phase and ensures the basic piperidine nitrogen remains protonated, preventing peak tailing.[6][7]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[6][8]
Detection UV at 225 nm and 275 nmThe methoxyphenoxy group provides strong UV absorbance. Monitoring two wavelengths can help distinguish impurities with different chromophores.
Injection Vol. 10 µLA typical volume to avoid column overload while ensuring good sensitivity.

Q2: My HPLC chromatogram shows peak tailing or splitting. What's wrong?

A: This is a common issue when analyzing basic compounds like piperidines.[4] The cause is often an undesirable secondary interaction between the positively charged analyte and negatively charged deprotonated silanols on the silica-based column packing.

HPLC Troubleshooting Fig. 2: Troubleshooting Poor Peak Shape in HPLC Start Problem: Peak Tailing / Splitting Cause1 Cause: Secondary Silanol Interactions Start->Cause1 Cause2 Cause: Column Overload Start->Cause2 Cause3 Cause: Column Degradation / Contamination Start->Cause3 Solution1a Action: Lower Mobile Phase pH (e.g., use 0.1% TFA or H₃PO₄) Cause1->Solution1a Solution1b Action: Increase Buffer Concentration (e.g., 20-50 mM phosphate) Cause1->Solution1b Why1 Rationale: Protonates silanols, minimizing ionic interactions. Solution1a->Why1 Solution2 Action: Reduce Injection Concentration or Volume Cause2->Solution2 Why2 Rationale: Ensures analyte band does not exceed column's linear capacity. Solution2->Why2 Solution3 Action: Flush Column with Strong Solvent or Replace Column Cause3->Solution3 Why3 Rationale: Removes strongly adsorbed contaminants or replaces damaged stationary phase. Solution3->Why3

Caption: Logic diagram for troubleshooting HPLC peak shape issues.

Troubleshooting Table: HPLC Issues [8][9][10][11]

ProblemPotential CauseRecommended Solution
Drifting Retention Times Mobile phase composition changing (evaporation).Cover solvent reservoirs; prepare fresh mobile phase daily.
Column temperature fluctuation.Use a column oven and allow for sufficient equilibration time.
Pump malfunction or leak.Check for leaks, check pump seals, and verify flow rate.
High Backpressure Blocked column frit or guard column.Back-flush the column; if pressure remains high, replace the frit or the column.
Sample precipitation in the system.Ensure the sample is fully dissolved in the mobile phase.
Extra Peaks Sample degradation in the autosampler.Use cooled autosampler; analyze samples promptly after preparation.
Contamination from solvent or glassware.Use high-purity HPLC-grade solvents and clean equipment.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural confirmation. For purity, ¹H NMR can provide quantitative information if a certified internal standard is used (qNMR) and can readily detect proton-containing impurities.

Q3: How do I use ¹H NMR to confirm the structure and assess the purity?

A: A clean ¹H NMR spectrum should show all expected proton signals with the correct chemical shifts, splitting patterns, and integration ratios. The absence of significant unassigned peaks is a strong indicator of high purity. A purity of ≥98% is often achievable.[12]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is typically water-soluble).[13]

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) or use the residual solvent peak as a reference.[14][15]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for accurate integration.

  • Spectral Interpretation:

Expected ¹H NMR Signals for 4-(3-Methoxyphenoxy)piperidine hydrochloride

ProtonsApprox. Chemical Shift (ppm)MultiplicityIntegration
Methoxy (-OCH₃)~3.75Singlet (s)3H
Aromatic (Ar-H)~6.5 - 7.2Multiplet (m)4H
Piperidine (-O-CH-)~4.5Multiplet (m)1H
Piperidine (-CH₂-N-)~3.0 - 3.4Multiplet (m)4H
Piperidine (-CH₂-C-)~1.8 - 2.2Multiplet (m)4H
Piperidine (N-H)Broad, variableSinglet (br s)1H

Note: Exact chemical shifts are solvent-dependent.

Purity Check:

  • Integration: Verify that the ratios of the integrated areas match the number of protons in each group.

  • Impurities: Look for sharp singlets in the 2-4 ppm range (common residual solvents like acetone, ethyl acetate) or unexpected aromatic or aliphatic signals. Integrate impurity peaks relative to a known product peak to estimate their concentration.

Q4: My NMR sample is a hydrochloride salt. Are there special considerations?

A: Yes. The primary consideration is solvent choice. Hydrochloride salts have much better solubility in polar solvents like D₂O and DMSO-d₆ than in chloroform-d (CDCl₃).[16] The N-H proton of the piperidinium ion is acidic and may exchange with deuterium in D₂O, causing its signal to disappear. In DMSO-d₆, this proton is typically observable as a broad singlet.

Part 3: Mass Spectrometry (MS) and Elemental Analysis (EA)

MS provides crucial information about molecular weight, while EA confirms the empirical formula and the integrity of the salt form.

Q5: How can MS confirm the identity of my compound?

A: Mass spectrometry confirms the molecular weight of the parent molecule. Using a soft ionization technique like Electrospray Ionization (ESI), you should observe the molecular ion for the free base.

  • Expected Ion: For 4-(3-Methoxyphenoxy)piperidine (C₁₂H₁₇NO₂), the exact mass is 207.1259. In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z ≈ 208.1332.

  • Impurity Identification: Coupling LC with MS (LC-MS) is a powerful tool to get the molecular weight of impurities separated by HPLC, aiding in their identification.[17]

Q6: Why is Elemental Analysis necessary for a hydrochloride salt?

A: Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen. For a hydrochloride salt, it is critical to also analyze for chlorine (Cl). This technique directly validates the empirical formula and confirms that the compound exists in the correct salt form.[18][19]

Example Data Comparison for C₁₂H₁₈ClNO₂ (HCl salt)

ElementTheoretical %Acceptable Experimental RangeRationale for Discrepancy
C 59.13%± 0.4%Indicates presence of carbon-based impurities or incorrect formula.
H 7.44%± 0.4%Water content can affect this; consider Karl Fischer titration for water.
N 5.75%± 0.4%Deviation suggests nitrogen-containing impurities.
Cl 14.55%± 0.4%Crucial for salt form. A low value may indicate the presence of the free base or incomplete salt formation.

A result where all elements are within ±0.4% of the theoretical values provides strong evidence of high purity and correct salt stoichiometry.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Avra Laboratories. [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • piperidine analysis in API by GC-HS. Chromatography Forum. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. The Journal of the South Carolina Academy of Science. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • How to detect a HCl salt in organic compunds. Reddit. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health (NIH). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration (FDA). [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-(3-Methoxyphenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the integrity of scientific data. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] As a Senior Application Scientist, my objective is to not only present these methods but to also elucidate the scientific rationale behind their selection and validation, empowering you to make informed decisions in your research and development endeavors.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific analytical techniques, it is crucial to understand the framework of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[2][3][4][5] The primary validation characteristics, as outlined in the ICH Q2(R2) guideline, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The direct proportionality of the method's response to the concentration of the analyte.[2]

  • Accuracy: The closeness of the test results to the true value.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is further subdivided into repeatability and intermediate precision.[2]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

The validation of analytical methods is not a singular event but a continuous process throughout the lifecycle of the analytical procedure.[7]

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical method for 4-(3-Methoxyphenoxy)piperidine hydrochloride depends on the specific analytical objective, such as quantification, impurity profiling, or identity confirmation. This section compares the most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[8] For a compound like 4-(3-Methoxyphenoxy)piperidine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is highly suitable for both assay and impurity determination.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common choice for moderately polar compounds like the target analyte, offering a good balance of retention and separation efficiency.[9][10][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the manipulation of retention time and resolution. The pH of the aqueous phase is critical for controlling the ionization of the piperidine nitrogen, thereby influencing its retention characteristics.

  • Detection: Ultraviolet (UV) detection is appropriate due to the presence of the methoxyphenoxy chromophore. The selection of the detection wavelength should be based on the UV spectrum of the analyte to ensure maximum sensitivity.

Experimental Protocol: A Validated RP-HPLC Method

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at an appropriate wavelength (e.g., 225 nm or 275 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-(3-Methoxyphenoxy)piperidine hydrochloride reference standard in the mobile phase.

    • Prepare working standards by serial dilution to cover the expected concentration range.

    • Prepare sample solutions by accurately weighing and dissolving the test substance in the mobile phase.

  • Validation Parameters:

    • Specificity: Analyze a placebo sample and a spiked sample to demonstrate the absence of interference from excipients.

    • Linearity: Analyze a minimum of five concentrations across the range of 50% to 150% of the expected working concentration. Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.999.[12]

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Analyze a minimum of six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.[13]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome Prep Standard & Sample Preparation Specificity Specificity Prep->Specificity Linearity Linearity Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision Prep->Precision Data_Eval Data Evaluation (r², %RSD, %Recovery) Specificity->Data_Eval Linearity->Data_Eval Accuracy->Data_Eval Precision->Data_Eval Method_Validated Method Validated Data_Eval->Method_Validated

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[8] For 4-(3-Methoxyphenoxy)piperidine hydrochloride, derivatization is often necessary to increase its volatility and thermal stability, as the hydrochloride salt itself is not suitable for direct GC analysis.

Causality Behind Experimental Choices:

  • Derivatization: Silylation or acylation of the secondary amine in the piperidine ring can be employed to create a more volatile and thermally stable derivative.

  • Column: A non-polar or moderately polar capillary column is typically used for the separation of such derivatives.

  • Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds, offering good sensitivity. For enhanced specificity and structural information, a Mass Spectrometer (MS) detector is preferred.[9]

Experimental Protocol: A Conceptual GC-MS Method

  • Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable aprotic solvent.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to ensure complete reaction.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of the derivatized analyte from any impurities.

    • MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the mass of the derivatized analyte.

  • Validation Considerations:

    • The validation would follow similar principles to HPLC, with a focus on the linearity, accuracy, and precision of the entire process, including the derivatization step.

    • Specificity would be demonstrated by the unique mass spectrum of the derivatized analyte.

Titrimetry

Titrimetric methods offer a cost-effective and straightforward approach for the assay of the hydrochloride salt.[14] Specifically, an acid-base titration can be used to quantify the hydrochloric acid content, or an argentometric titration can be used to determine the chloride ion concentration.

Causality Behind Experimental Choices:

  • Acid-Base Titration: The hydrochloride salt can be titrated with a standardized strong base (e.g., sodium hydroxide). The endpoint can be determined potentiometrically or with a suitable indicator.

  • Argentometric Titration: The chloride ions can be titrated with a standardized silver nitrate solution. The Volhard method, which involves a back-titration, is suitable for acidic solutions and can be applied here.[15]

Experimental Protocol: Argentometric Titration (Volhard's Method)

  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Standardized 0.1 M Potassium Thiocyanate (KSCN) solution.

    • Ferric ammonium sulfate indicator solution.

    • Nitric Acid (HNO₃).

  • Procedure:

    • Accurately weigh the 4-(3-Methoxyphenoxy)piperidine hydrochloride sample and dissolve it in distilled water.

    • Acidify the solution with nitric acid.

    • Add a known excess of standardized 0.1 M AgNO₃ solution to precipitate the chloride ions as silver chloride (AgCl).

    • Add the ferric ammonium sulfate indicator.

    • Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until a permanent reddish-brown endpoint is observed.[15]

  • Calculation: The amount of chloride is calculated based on the difference between the initial amount of AgNO₃ added and the amount that reacted with the KSCN.

  • Validation:

    • Accuracy: Analyze a certified reference material or compare the results with another validated method.

    • Precision: Perform multiple titrations of the same sample and calculate the RSD.

    • Specificity: While less specific than chromatographic methods, potential interferences from other halides should be considered.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robustness Method Robustness Accuracy Accuracy Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy Precision->Range Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of Validation Parameters.

Comparison Summary

Parameter HPLC GC-MS Titrimetry
Specificity High (Separates analyte from impurities)Very High (Separation and mass fragmentation)Moderate (Potential for interferences)
Sensitivity High (ng to µg level)Very High (pg to ng level)Low (mg level)
Quantification Assay and Impurity ProfilingAssay and Impurity ProfilingAssay Only
Sample Throughput ModerateLow (due to derivatization and run time)High
Cost & Complexity HighVery HighLow
Robustness Good (well-established technique)Moderate (derivatization can add variability)High

Conclusion and Recommendations

The choice of an analytical method for the validation of 4-(3-Methoxyphenoxy)piperidine hydrochloride is dictated by the specific requirements of the analysis.

  • For comprehensive analysis, including assay and impurity profiling, a validated RP-HPLC method is the gold standard. Its high specificity, sensitivity, and robustness make it the preferred choice for quality control and regulatory submissions.

  • GC-MS is a powerful alternative, especially for identifying and quantifying volatile impurities. However, the need for derivatization adds complexity to the workflow.

  • Titrimetry provides a simple, cost-effective, and accurate method for the assay of the bulk drug substance. It is particularly useful for routine quality control where impurity profiling is not required.

Ultimately, a multi-faceted approach that leverages the strengths of each technique will provide the most comprehensive and reliable analytical data for 4-(3-Methoxyphenoxy)piperidine hydrochloride. This ensures not only regulatory compliance but also a deeper understanding of the product's quality and stability.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Retrieved from [Link]

  • TITRIMETRIC ANALYSIS - NCERT. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed. Retrieved from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2007). PubMed. Retrieved from [Link]

  • Comparison of the various analytical methods on the basis of various... - ResearchGate. (n.d.). Retrieved from [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Walsh Medical Media. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved from [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • 4-(3-Methoxyphenyl)piperidine | C12H17NO | CID 10702890 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Titration of Hydrochloric Acid against Standard Sodium Carbonate - BYJU'S. (n.d.). Retrieved from [Link]

  • Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC - NIH. (2022). Retrieved from [Link]

  • Titration - Preparing a Soluble Salt - YouTube. (2018). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Retrieved from [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014). Retrieved from [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. (n.d.). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]

  • (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives - ResearchGate. (2025). Retrieved from [Link]

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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995). Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025). Retrieved from [Link]

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  • Different Techniques of Analysis | Pharmaguideline. (n.d.). Retrieved from [Link]

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Comparative

A Guide to Assessing the Cross-Reactivity of 4-(3-Methoxyphenoxy)piperidine hydrochloride in Biological Assays

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target effects can lead to misleading experimental results or adverse...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target effects can lead to misleading experimental results or adverse drug reactions.[1] This guide provides an in-depth technical comparison of 4-(3-Methoxyphenoxy)piperidine hydrochloride, a versatile building block in medicinal chemistry for neurological disorder drug discovery, with other relevant compounds.[2] We will explore a systematic approach to characterizing its cross-reactivity profile using a suite of robust biological assays.

Introduction to 4-(3-Methoxyphenoxy)piperidine hydrochloride and the Imperative of Selectivity Profiling

4-(3-Methoxyphenoxy)piperidine hydrochloride is a synthetic compound recognized for its potential as a scaffold in the development of selective receptor modulators for treating neurological disorders and managing pain.[2] The piperidine moiety is a common structural feature in ligands targeting a variety of receptors, including but not limited to sigma receptors, dopamine receptors, and histamine receptors.[3][4][5] Given this structural promiscuity, a thorough assessment of its binding profile across a panel of relevant biological targets is not just recommended, but essential for the accurate interpretation of its biological effects and for its potential progression in a drug discovery pipeline.

This guide will present a hypothetical, yet plausible, cross-reactivity profile for 4-(3-Methoxyphenoxy)piperidine hydrochloride. For the purpose of this illustrative guide, we will hypothesize that its primary target is the Sigma-1 Receptor (S1R) , a chaperone protein implicated in a range of neurological conditions. We will compare its performance against two hypothetical alternative compounds:

  • Compound A (Alternative Piperidine Analog): A structurally similar piperidine derivative with a known high affinity for the Sigma-1 Receptor but with some documented cross-reactivity for the Dopamine D2 receptor.

  • Compound B (Non-piperidine S1R Ligand): A structurally distinct, highly selective Sigma-1 Receptor agonist.

The following sections will detail the experimental methodologies and present comparative data to build a comprehensive selectivity profile.

Experimental Framework for Assessing Cross-Reactivity

A multi-tiered approach is employed to build a comprehensive understanding of a compound's selectivity. This involves moving from broad, high-throughput screening to more focused, functional assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation cluster_2 Tier 3: Functional Characterization A Radioligand Binding Assay Panel (e.g., 44 targets) B Dose-Response Binding Assays (Primary target and significant off-targets) A->B Identify hits D Cell-Based Functional Assays (Agonist/Antagonist mode) B->D Confirm binding affinity C Enzyme Inhibition Assays (e.g., hERG, CYPs) E Cell Viability/Toxicity Assays C->E Assess potential liabilities D->E Correlate function with toxicity

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Panel Radioligand Binding Assays

The initial step in profiling a new compound is to screen it against a broad panel of receptors, ion channels, and transporters. This provides a wide-angle view of its potential binding interactions.

Experimental Protocol: Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay.[6][7][8]

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the human Sigma-1 Receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-pentazocine for S1R), and the test compound (4-(3-Methoxyphenoxy)piperidine hydrochloride) at a screening concentration (typically 1-10 µM).

    • For each target, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for that target).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Unbound Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for the test compound at the screening concentration.

    • Specific Binding = Total Binding - Non-specific Binding.

    • % Inhibition = [(Specific Binding - Binding in presence of test compound) / Specific Binding] * 100.

Hypothetical Screening Results

Table 1: Broad Panel Screening of 4-(3-Methoxyphenoxy)piperidine hydrochloride at 10 µM

Target ClassRepresentative Targets% Inhibition
Sigma Receptors Sigma-1 (S1R) 92%
Sigma-2 (S2R)45%
Dopamine Receptors D1<10%
D2 55%
D315%
D4<10%
Serotonin Receptors 5-HT1A25%
5-HT2A38%
Adrenergic Receptors α1A12%
β2<5%
hERG Channel hERG30%

Data is hypothetical for illustrative purposes.

From this initial screen, we observe high affinity for our hypothesized primary target, the Sigma-1 Receptor. However, there is also notable interaction with the Dopamine D2 receptor and, to a lesser extent, the Sigma-2 and 5-HT2A receptors, as well as the hERG channel. These "hits" warrant further investigation in secondary assays.

Tier 2: Secondary Assays for Potency and Selectivity Determination

The next step is to perform dose-response curves for the primary target and the significant off-targets identified in the initial screen to determine their binding affinities (Ki).

Experimental Protocol: Competitive Binding Assays (Dose-Response)

The protocol is similar to the single-point screening assay, with the key difference being the use of a range of concentrations for the test compound.

  • Follow the same procedure as the radioligand binding assay described in section 3.1.

  • Instead of a single concentration, prepare serial dilutions of 4-(3-Methoxyphenoxy)piperidine hydrochloride (and the comparator compounds) to create a dose-response curve (e.g., from 0.1 nM to 100 µM).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Binding Affinity Data

Table 2: Comparative Binding Affinities (Ki, nM) of Test Compounds

Target4-(3-Methoxyphenoxy)piperidine hydrochlorideCompound A (Alternative Piperidine Analog)Compound B (Non-piperidine S1R Ligand)
Sigma-1 Receptor 5.2 3.8 2.1
Sigma-2 Receptor8501200>10,000
Dopamine D2 Receptor52095>10,000
5-HT2A Receptor15002500>10,000
hERG Channel22003500>10,000

Data is hypothetical for illustrative purposes.

These results confirm the high affinity of 4-(3-Methoxyphenoxy)piperidine hydrochloride for the Sigma-1 Receptor. The selectivity can be quantified as the ratio of Ki values for off-targets to the Ki for the primary target.

  • Selectivity of 4-(3-Methoxyphenoxy)piperidine hydrochloride for S1R over D2R: 520 nM / 5.2 nM = 100-fold.

  • Selectivity of Compound A for S1R over D2R: 95 nM / 3.8 nM = 25-fold.

  • Compound B demonstrates superior selectivity, with no significant off-target binding observed.

Tier 3: Cellular Functional Assays

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess the compound's effect in a cellular context to determine if it acts as an agonist, antagonist, or inverse agonist at its targets.[9][10][11]

Experimental Protocol: Calcium Flux Assay for Sigma-1 Receptor Agonism

The Sigma-1 Receptor is known to modulate intracellular calcium signaling. This assay measures changes in intracellular calcium concentration upon compound treatment.

  • Cell Preparation:

    • Plate cells expressing the Sigma-1 Receptor (e.g., SH-SY5Y neuroblastoma cells, which endogenously express S1R) in a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the test compounds at various concentrations.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

    • As a positive control, use a known S1R agonist (e.g., (+)-pentazocine).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • Plot the peak ΔF against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response).

Hypothetical Functional Assay Data

Table 3: Functional Activity (EC50, nM) and Mode of Action

Target4-(3-Methoxyphenoxy)piperidine hydrochlorideCompound ACompound B
Sigma-1 Receptor 25 (Agonist)18 (Agonist)10 (Agonist)
Dopamine D2 ReceptorNo significant functional activity observed up to 10 µM (Antagonist assay)450 (Antagonist)N/A

Data is hypothetical for illustrative purposes.

G cluster_0 S1R Agonist Binding and Signaling Compound 4-(3-Methoxyphenoxy)piperidine HCl S1R Sigma-1 Receptor (at ER-Mitochondria interface) Compound->S1R Binds and activates IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Opens channel Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Release CellularResponse Downstream Cellular Responses Ca_Cyto->CellularResponse Initiates

Caption: Simplified signaling pathway of Sigma-1 Receptor agonism.

The functional data indicate that 4-(3-Methoxyphenoxy)piperidine hydrochloride is a functional agonist at the Sigma-1 Receptor. Importantly, despite its moderate binding affinity for the D2 receptor, it does not show significant functional antagonism at concentrations up to 10 µM, suggesting a degree of functional selectivity. In contrast, Compound A exhibits functional antagonism at the D2 receptor, highlighting a potential liability.

Summary and Conclusion

This guide has outlined a systematic approach to characterizing the cross-reactivity of 4-(3-Methoxyphenoxy)piperidine hydrochloride. Through a tiered series of assays, from broad panel screening to specific functional readouts, a comprehensive selectivity profile can be constructed.

Table 4: Summary of Cross-Reactivity Profile

CompoundPrimary Target Affinity (Ki, nM)Key Off-Target Affinity (Ki, nM)Functional Activity at Primary TargetFunctional Off-Target Liability
4-(3-Methoxyphenoxy)piperidine hydrochloride 5.2 (S1R)520 (D2R)S1R AgonistLow
Compound A 3.8 (S1R)95 (D2R)S1R AgonistD2R Antagonist
Compound B 2.1 (S1R)>10,000S1R AgonistNone Identified

Based on this hypothetical data, 4-(3-Methoxyphenoxy)piperidine hydrochloride emerges as a potent Sigma-1 Receptor agonist with a respectable selectivity window over the Dopamine D2 receptor and other screened targets. While Compound B is more selective, the profile of 4-(3-Methoxyphenoxy)piperidine hydrochloride may be acceptable or even desirable depending on the therapeutic context. The moderate D2 receptor binding without functional antagonism at relevant concentrations suggests a lower risk of D2-mediated side effects compared to Compound A.

For researchers utilizing 4-(3-Methoxyphenoxy)piperidine hydrochloride as a chemical probe or developing it as a therapeutic lead, this guide provides a framework for understanding its biological interactions. It is the responsibility of the investigator to perform such rigorous profiling to ensure the validity of their findings and the safety of potential therapeutics.

References

  • Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 150(1), 1-3. doi: 10.1093/jb/mvr053. Retrieved from [Link]

  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14, 1734-1742. doi: 10.1039/D3MD00291H. Retrieved from [Link]

  • Abate, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 56(21), 8857-8868. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Domainex. (n.d.). Cell Based Assays | Biomarker & Phenotypic Profiling. Retrieved from [Link]

  • ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. Retrieved from [Link]

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Validation

Structure-activity relationship (SAR) of phenoxypiperidine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxypiperidine Analogs Introduction: The Versatility of the Phenoxypiperidine Scaffold The piperidine ring is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenoxypiperidine Analogs

Introduction: The Versatility of the Phenoxypiperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged scaffold in drug design. When combined with a phenoxy moiety, the resulting phenoxypiperidine core gives rise to a class of compounds with remarkable therapeutic versatility.[3][4] Analogs based on this scaffold have been developed as potent and selective modulators of a wide array of biological targets, including opioid receptors, neurokinin-1 (NK1) receptors, monoamine transporters, and sigma (σ) receptors.[5][6][7][8][9][10]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of phenoxypiperidine analogs. By examining how subtle molecular modifications influence binding affinity and functional activity at different protein targets, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts. We will delve into the experimental data that underpins these relationships and detail the methodologies used to generate this critical information.

The Core Scaffold: A Platform for Molecular Exploration

The phenoxypiperidine scaffold is characterized by three primary regions that are amenable to chemical modification to fine-tune pharmacological activity. Understanding these regions is fundamental to interpreting SAR data.

  • The Phenoxy Ring (Aromatic Region): Substituents on this ring directly influence interactions within the receptor's binding pocket, affecting affinity and selectivity.

  • The Piperidine Ring (Basic Amine Core): The nitrogen atom is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., Aspartate) in many target receptors.[5]

  • The N-Substituent (R-Group): The group attached to the piperidine nitrogen can dramatically alter a compound's properties, influencing its potency, efficacy (agonist vs. antagonist), and pharmacokinetic profile.

Caption: Core chemical structure and key regions for SAR modification.

Comparative SAR at Diverse CNS Targets

The true utility of the phenoxypiperidine scaffold is revealed when comparing how structural modifications affect its activity at different biological targets. A modification that enhances potency at one receptor may abolish it at another, providing a roadmap for designing selective agents.

Opioid Receptors: A Quest for Potency and Selectivity

Phenoxypiperidine and related phenylpiperidine analogs have a long history as opioid receptor modulators, most famously represented by fentanyl and its derivatives.[9][11] SAR studies in this class aim to optimize affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors, as well as the nociceptin/orphanin FQ (NOP) receptor, to achieve desired analgesic profiles while minimizing side effects.[7][8][12]

A critical SAR determinant is the substitution pattern on the aromatic ring linked to the piperidine core.[8] For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the presence of a hydroxyl group on the phenyl ring is pivotal for high-affinity binding to the μ-opioid receptor (MOR).[8] The stereochemistry of the piperidine ring also plays a crucial role; for example, the (3R, 4S) enantiomer of compound 23 was found to be a significantly more potent and selective MOR agonist than its (3S, 4R) counterpart.[8]

Table 1: Comparative Activity of Piperidine Analogs at Opioid Receptors

Compound Key Structural Feature μ-OR (Ki, nM) δ-OR (Ki, nM) κ-OR (Ki, nM) Reference
Compound 23 3-hydroxyphenyl, N,N-dimethylaminomethyl 0.0034 41.67 7.9 [8]
(3R, 4S)-23 Enantiomerically pure 0.0021 18.4 25.8 [8]
LY255582 trans-3,4-dimethyl, 3-hydroxyphenyl 0.6 39 1.8 [13]

| Analog 4 | 3-methoxyphenyl (vs 3-OH) | 16 | 160 | 13 |[13] |

Data presented are binding affinities (Ki). Lower values indicate higher affinity.

The causality behind these findings often relates to specific receptor-ligand interactions. Cryo-electron microscopy structures have shown that fentanyl's high potency at the MOR is partly due to interactions of its phenylethyl moiety with a hydrophobic pocket between transmembrane helices 2 and 3, an interaction not available to morphine.[11] This highlights how modifications to the N-substituent can exploit unique sub-pockets within a receptor to drive potency.

Neurokinin-1 (NK1) Receptors: Designing Potent Antagonists

Non-peptide NK1 receptor antagonists are used clinically as antiemetics to manage chemotherapy-induced nausea and vomiting.[6][10][14] The phenoxypiperidine scaffold can be adapted to generate potent antagonists for this G protein-coupled receptor (GPCR). The development of these agents focuses on blocking the action of the endogenous ligand, Substance P.[6][10]

SAR studies on related scaffolds, such as 3-quinolinecarboxamides, have demonstrated that high picomolar to sub-picomolar affinity can be achieved.[15] For these compounds, the nature of the secondary amide substituent is critical. For example, the hydroxymethylcarboxamide derivative 3h was identified as the most active compound, exhibiting an IC50 value in the sub-picomolar range and acting as a functional agonist.[15] While this specific example is an agonist, the SAR principles for achieving high-affinity binding are directly applicable to the design of antagonists.

Table 2: Comparative Activity of Non-Peptide Ligands at the NK1 Receptor

Compound Scaffold Key Modification Binding Affinity (IC50) Activity Reference
Aprepitant Morpholine Trifluoromethylphenyl ether ~0.1-0.2 nM (Ki) Antagonist [14]

| Compound 3h | Quinolinecarboxamide | Hydroxymethylcarboxamide | Sub-picomolar | Agonist |[15] |

This table includes representative compounds to illustrate the high affinities achievable for NK1 receptor ligands.

Sigma (σ) Receptors: Tuning Selectivity

The sigma-1 (σ1) receptor has emerged as a promising target for treating various CNS disorders, including pain and depression.[5] Interestingly, there is a significant overlap in the pharmacophores for σ1 and dopamine D4 receptors, both of which recognize scaffolds with a basic nitrogen that forms a key interaction with an aspartate (D4) or glutamate (σ1) residue.[5] This presents a challenge and an opportunity in drug design: to develop analogs with high selectivity for σ1.

In a study of 3- and 4-hydroxypiperidine analogs, researchers systematically explored how modifications influenced selectivity between σ1 and D4 receptors.[5] They found that incorporating an indazole moiety led to compounds with excellent potency and selectivity. The trifluoromethyl indazole analog, 12c , was the most potent σ1 modulator identified (Ki = 0.7 nM) with over 800-fold selectivity versus the D4 receptor.[5]

Table 3: Comparative Selectivity of Hydroxypiperidine Analogs for σ1 vs. D4 Receptors

Compound Key Structural Feature σ1 Receptor (Ki, nM) D4 Receptor (Ki, nM) Selectivity (D4 Ki / σ1 Ki) Reference
12a NH-indazole 1.2 860 >700 [5]
12c Trifluoromethyl indazole 0.7 580 829 [5]

| 13a | N-methyl-indazole | 1.5 | 370 | 247 |[5] |

This demonstrates a key principle of SAR: methylation of the indazole nitrogen (compound 13a vs. 12a ) maintained high σ1 affinity but increased D4 activity, thereby reducing selectivity.[5] This insight is invaluable for rationally designing selective ligands.

Experimental Protocols for Elucidating Structure-Activity Relationships

The trustworthiness of any SAR guide rests on the validity of the experimental data. Describing the protocols used to generate this data is crucial for scientific integrity. Here, we detail the core experimental workflows.

Protocol 1: Radioligand Binding Assay for Affinity Determination (Ki)

This assay is the gold standard for quantifying the binding affinity of a compound for a specific receptor. It works on the principle of competition: the unlabeled test compound competes with a known radioactive ligand ("radioligand") for binding to the receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radioligand with high affinity and specificity for the target receptor is chosen to ensure a robust signal. It should also have high specific activity to minimize the concentration needed.[16]

  • Membrane Preparation: Using cell membranes expressing the receptor of interest isolates the target from other cellular components that might interfere with the assay.

  • Incubation Time & Temperature: Conditions are optimized to ensure the binding reaction reaches equilibrium.

  • Filtration: Rapid vacuum filtration is used to separate the receptor-bound radioligand from the unbound radioligand, which is essential for accurate quantification.[17]

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human μ-opioid receptor).[17]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (e.g., 10-20 µg protein).

    • 50 µL of the test compound at various concentrations (typically a serial dilution).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) at a concentration near its Kd value.

  • Nonspecific Binding Control: Include wells containing the radioligand and a high concentration of a known, potent, unlabeled ligand to determine nonspecific binding.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[17]

  • Termination & Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce nonspecific binding. Wash the filters multiple times with ice-cold wash buffer.[17]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare Receptor Membranes Incubate Incubate: Membranes + Compound + Radioligand Membrane->Incubate Compound Serially Dilute Test Compound Compound->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Equilibrium Reached Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 Count->Calculate ChengPrusoff Calculate Ki via Cheng-Prusoff Calculate->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Calcium Mobilization Assay for Functional Activity (EC50)

This assay measures the functional response of a cell upon activation of a Gq-coupled GPCR, such as the NK1 receptor. Gq activation leads to the release of intracellular calcium (Ca²⁺), which can be detected with a calcium-sensitive fluorescent dye.[18][19]

Causality Behind Experimental Choices:

  • G-Protein Coupling: This assay is specific to receptors that signal through the Gq pathway, which activates phospholipase C and leads to Ca²⁺ release.[19][20]

  • Fluorescent Dyes: Cell-permeable dyes like Fluo-4 or Calcium-5 are used because they can enter the cell and only fluoresce brightly upon binding to free Ca²⁺, providing a direct readout of receptor activation.[20][21]

  • FLIPR: A Fluorometric Imaging Plate Reader (FLIPR) is used because it can add the ligand and immediately begin reading fluorescence in real-time, capturing the rapid Ca²⁺ transient.[20]

Gq_Pathway Ligand Agonist (e.g., Substance P) Receptor NK1 Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release into Cytoplasm ER->Ca_Release Fluorescence Fluorescent Signal (Fluo-4 Dye) Ca_Release->Fluorescence Induces

Caption: Gq-coupled receptor signaling pathway leading to calcium release.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., U373 MG cells with endogenous NK1R) in a black-walled, clear-bottom 96-well plate and grow to confluence.[6]

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[21]

  • Plate Preparation: Wash the cells gently with assay buffer to remove excess extracellular dye.

  • Compound Addition & Reading: Place the cell plate into a FLIPR instrument. The instrument will add the agonist compound at various concentrations from a separate compound plate and immediately begin measuring fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).

  • Data Analysis: The change in fluorescence (maximum signal - baseline signal) is plotted against the log concentration of the agonist. A dose-response curve is fitted to the data to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

Protocol 3: Schild Analysis for Antagonist Characterization (pA2)

When a compound is identified as an antagonist, a Schild analysis is performed to determine its affinity (expressed as a pA2 value) and confirm its mechanism as a competitive antagonist.[22][23]

Causality Behind Experimental Choices:

  • Competitive Antagonism: This analysis is based on the principle that a competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without reducing the maximal response.[23][24]

  • Dose Ratio: The magnitude of this shift is quantified by the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence. The DR is dependent on the antagonist's concentration and affinity.[24]

Step-by-Step Methodology:

  • Generate Agonist Curves: Perform a functional assay (like the Calcium Mobilization Assay) to generate a full dose-response curve for a known agonist to determine its baseline EC50.

  • Generate Curves with Antagonist: Repeat the agonist dose-response curve in the presence of several different fixed concentrations of the antagonist.

  • Calculate Dose Ratios (DR): For each concentration of antagonist used, calculate the DR by dividing the new agonist EC50 by the baseline agonist EC50.

  • Construct Schild Plot: Plot log(DR - 1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

  • Data Analysis: Perform a linear regression on the plotted data.

    • Slope: For a true competitive antagonist, the slope of the line should not be significantly different from 1.0.[24]

    • pA2 Value: The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the original response (i.e., DR = 2). The pA2 is a measure of the antagonist's affinity.[24]

Schild_Analysis_Logic Start Start: Have Agonist & Antagonist Step1 Generate Agonist Dose-Response Curve (Control) Start->Step1 Step3 Generate Agonist Curves in presence of fixed [Antagonist] Start->Step3 Step2 Determine Control EC50 Step1->Step2 Step5 Calculate Dose Ratio (DR) for each [Antagonist] Step2->Step5 Step4 Determine new EC50 for each [Antagonist] Step3->Step4 Step4->Step5 Step6 Plot log(DR-1) vs. log[Antagonist] Step5->Step6 Step7 Perform Linear Regression Step6->Step7 End Determine pA2 (x-intercept) and Slope Step7->End

Caption: Logical workflow for performing a Schild analysis.

Conclusion and Future Directions

The phenoxypiperidine scaffold is a remarkably versatile platform in drug discovery, capable of yielding highly potent and selective ligands for a range of critical CNS targets. The comparative analysis of its SAR reveals that subtle modifications to the phenoxy ring, the piperidine core, or the N-substituent can profoundly redirect the molecule's pharmacological profile. Key takeaways include the importance of specific aromatic substitutions for opioid receptor affinity, the tunability of selectivity between σ1 and D4 receptors through heterocyclic modifications, and the potential to achieve sub-nanomolar potencies at targets like the NK1 receptor.

The experimental protocols detailed herein—binding assays, functional screens, and antagonist characterization—form the self-validating system required for robust SAR exploration. By understanding the causality behind these experimental choices, researchers can confidently generate and interpret the data needed to guide molecular design.

Future efforts will likely focus on leveraging this rich SAR knowledge to design multi-target ligands with tailored polypharmacology or to further optimize single-target agents with superior pharmacokinetic and safety profiles. As synthetic methodologies advance, the chemical space around the phenoxypiperidine core will continue to expand, ensuring its enduring role in the development of next-generation therapeutics.[3]

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Comparative

A Comparative Benchmarking Guide to 4-(3-Methoxyphenoxy)piperidine Hydrochloride and Its Interaction with Key Neurological Receptors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark 4-(3-Methoxyphenoxy)piperidine hydrochloride against established ligands for key central nervous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark 4-(3-Methoxyphenoxy)piperidine hydrochloride against established ligands for key central nervous system (CNS) targets. Due to its versatile phenoxy-piperidine scaffold, this compound holds potential as a precursor or active agent in the development of novel therapeutics for neurological disorders.[1] This document outlines the scientific rationale and detailed experimental protocols for characterizing its binding affinity and functional activity at the sigma-1 receptor and major monoamine transporters.

Introduction: The Rationale for Benchmarking

4-(3-Methoxyphenoxy)piperidine hydrochloride is a piperidine derivative recognized for its utility in the synthesis of bioactive molecules.[1] The piperidine moiety is a common structural feature in ligands targeting a variety of neurological receptors, including sigma-1 receptors and the transporters for dopamine, serotonin, and norepinephrine.[2][3] Understanding the interaction of this specific compound with these targets is crucial for predicting its potential pharmacological profile and guiding further drug discovery efforts.

This guide provides a systematic approach to benchmark 4-(3-Methoxyphenoxy)piperidine hydrochloride against a panel of well-characterized ligands. By employing the detailed in vitro assays described herein, researchers can generate robust and comparable data to elucidate the compound's potency and selectivity.

Benchmarking against Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a range of cellular functions and considered a therapeutic target for various neurological and psychiatric disorders.[4][5] Many known sigma-1 receptor ligands possess a piperidine or related nitrogenous heterocyclic core.

Comparative Ligands for the Sigma-1 Receptor

To contextualize the binding affinity of 4-(3-Methoxyphenoxy)piperidine hydrochloride, it is essential to compare it with established sigma-1 receptor ligands with varying affinities and functional activities.

Compound Type Reported Ki (nM)
(+)-PentazocineAgonist~3-10
HaloperidolAntagonist~1-5
PRE-084Agonist~2-20
BD-1063Antagonist~1-10

Note: Ki values can vary depending on the assay conditions and tissue/cell preparation used.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of 4-(3-Methoxyphenoxy)piperidine hydrochloride for the sigma-1 receptor using [3H]-(+)-pentazocine as the radioligand.[6][7]

Materials:

  • HEK-293 cells stably expressing human sigma-1 receptor

  • [3H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • (+)-Pentazocine (for non-specific binding determination)

  • 4-(3-Methoxyphenoxy)piperidine hydrochloride (test compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of various concentrations of 4-(3-Methoxyphenoxy)piperidine hydrochloride.

    • 50 µL of [3H]-(+)-pentazocine (final concentration ~2-5 nM).

    • 100 µL of cell membrane preparation (50-100 µg of protein).

  • Total and Non-specific Binding:

    • For total binding, replace the test compound with assay buffer.

    • For non-specific binding, add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[6]

  • Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 4-(3-Methoxyphenoxy)piperidine hydrochloride from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Sigma1_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis P1 Cell Culture (HEK-293 with hS1R) P2 Membrane Homogenization & Centrifugation P1->P2 A1 Combine in 96-well plate: - Membranes - [3H]-(+)-Pentazocine - Test Compound P2->A1 A2 Incubate at 37°C for 90 minutes A1->A2 D1 Rapid Filtration (GF/B filters) A2->D1 D2 Wash Filters D1->D2 D3 Scintillation Counting D2->D3 AN1 Calculate IC50 D3->AN1 AN2 Calculate Ki (Cheng-Prusoff) AN1->AN2

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

Benchmarking against Monoamine Transporter Ligands

The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical for regulating neurotransmitter levels in the synapse and are primary targets for antidepressants and psychostimulants.[6] The phenoxy-piperidine scaffold is present in several monoamine reuptake inhibitors.

Comparative Ligands for Monoamine Transporters

A selection of established transporter inhibitors with their reported binding affinities is provided for comparison.

Transporter Compound Type Reported Ki (nM)
DAT GBR 12909Inhibitor~1-10
CocaineInhibitor~100-500
MethylphenidateInhibitor~100-400
SERT S-CitalopramInhibitor~1-5
ImipramineInhibitor~1-20
ParoxetineInhibitor~0.1-1
NET NisoxetineInhibitor~0.7-5
DesipramineInhibitor~1-10
ReboxetineInhibitor~5-20

Note: Ki values can vary depending on the assay conditions and cell types used.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a fluorescence-based uptake assay, a common non-radioactive alternative, to determine the IC50 of 4-(3-Methoxyphenoxy)piperidine hydrochloride at DAT, SERT, and NET.[8][9][10]

Materials:

  • HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Known inhibitors for each transporter (for positive controls).

  • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplate and allow them to adhere overnight to form a confluent monolayer.[8]

  • Compound Addition: Remove the culture medium and add the assay buffer containing various concentrations of 4-(3-Methoxyphenoxy)piperidine hydrochloride or control inhibitors to the wells.

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C and 5% CO2.[8]

  • Substrate Addition: Add the fluorescent substrate solution to all wells.

  • Kinetic Reading: Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence intensity kinetically over 10-20 minutes.

  • Data Analysis: Determine the rate of substrate uptake (slope of the fluorescence curve). Plot the uptake rate against the concentration of 4-(3-Methoxyphenoxy)piperidine hydrochloride to determine the IC50 value.

Uptake_Assay_Workflow cluster_setup Cell & Compound Preparation cluster_incubation Assay Execution cluster_readout Data Acquisition & Analysis S1 Seed transporter-expressing cells in microplate I1 Add test compound to cells S1->I1 S2 Prepare serial dilutions of 4-(3-Methoxyphenoxy)piperidine HCl S2->I1 I2 Pre-incubate at 37°C I1->I2 I3 Add fluorescent substrate I2->I3 R1 Kinetic fluorescence reading I3->R1 R2 Calculate uptake rates R1->R2 R3 Determine IC50 values R2->R3

Caption: Workflow for the Neurotransmitter Uptake Inhibition Assay.

Benchmarking against Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a G protein-coupled receptor that has been implicated in various neuropsychiatric disorders. Some piperidine-containing compounds have shown high affinity for this receptor.[11][12][13]

Comparative Ligands for the Dopamine D4 Receptor
Compound Type Reported Ki (nM)
L-745,870Antagonist~0.5-2
NemonaprideAntagonist~0.2-1
ClozapineAntagonist~10-40

Note: Ki values can vary depending on the assay conditions.

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol outlines a method to determine the Ki of the test compound at the human dopamine D4 receptor.

Materials:

  • CHO or HEK-293 cells expressing the human dopamine D4 receptor.

  • [3H]-Spiperone or another suitable radioligand.

  • Haloperidol or Spiperone (for non-specific binding).

  • 4-(3-Methoxyphenoxy)piperidine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the sigma-1 receptor assay.

  • Assay Setup: Combine cell membranes, [3H]-Spiperone (final concentration ~0.1-0.5 nM), and various concentrations of the test compound in the assay buffer.

  • Total and Non-specific Binding: Use buffer for total binding and 10 µM haloperidol for non-specific binding.

  • Incubation: Incubate at room temperature for 60-90 minutes.

  • Filtration, Washing, and Quantification: Follow the same procedure as for the sigma-1 receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as previously described.

D4_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis P1 Cell Culture (CHO/HEK-293 with hD4R) P2 Membrane Preparation P1->P2 A1 Combine: - Membranes - [3H]-Spiperone - Test Compound P2->A1 A2 Incubate at RT for 60-90 min A1->A2 D1 Filtration & Washing A2->D1 D2 Scintillation Counting D1->D2 AN1 Determine IC50 & Ki D2->AN1

Caption: Workflow for the Dopamine D4 Receptor Radioligand Binding Assay.

Data Interpretation and Building a Pharmacological Profile

By systematically performing the assays described above, a comprehensive pharmacological profile of 4-(3-Methoxyphenoxy)piperidine hydrochloride can be established. The primary data points, Ki and IC50 values, will allow for a direct comparison of its potency against the benchmarked ligands at each respective target.

A crucial aspect of this analysis is determining the selectivity of the compound. This is achieved by comparing its affinity (Ki) or functional potency (IC50) across the different receptors and transporters. For instance, a compound with a low nanomolar Ki at the sigma-1 receptor but only micromolar activity at the monoamine transporters would be considered selective for the sigma-1 receptor. This selectivity profile is a key determinant of a compound's potential therapeutic applications and off-target effects.

The results from these benchmarking studies will provide a solid foundation for further investigation, including more complex functional assays and in vivo studies, to fully elucidate the pharmacological properties of 4-(3-Methoxyphenoxy)piperidine hydrochloride and its derivatives.

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